7,2',4'-Trimethoxyflavone
Description
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-5-7-14(16(8-11)22-3)18-10-15(19)13-6-4-12(21-2)9-17(13)23-18/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQZGQIOLDZFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350981 | |
| Record name | 7,2',4'-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7578-51-0 | |
| Record name | 7,2',4'-Trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Therapeutic Promise of Polymethoxyflavones
An In-depth Technical Guide to the Postulated Mechanism of Action of 7,2',4'-Trimethoxyflavone
Disclaimer: As of March 2026, a comprehensive review of scientific literature reveals a significant scarcity of studies conducted specifically on 7,2',4'-trimethoxyflavone. This guide, therefore, presents a scientifically-grounded postulation of its mechanism of action by synthesizing and analyzing data from its structurally similar isomer, 5,7,4'-trimethoxyflavone, and other closely related polymethoxyflavones (PMFs). The experimental protocols and mechanistic pathways detailed herein are derived from studies on these analogous compounds and are intended to serve as a robust framework for guiding future research into 7,2',4'-trimethoxyflavone.
Flavonoids, a diverse class of polyphenolic compounds ubiquitous in the plant kingdom, have long been a focal point of pharmacological research due to their broad spectrum of biological activities. Within this class, polymethoxyflavones (PMFs) are distinguished by the presence of multiple methoxy (-OCH3) groups on their core flavone structure. This methoxylation enhances their metabolic stability and lipophilicity, which can lead to improved bioavailability and greater therapeutic efficacy compared to their hydroxylated counterparts.
This guide focuses on the potential mechanism of action of 7,2',4'-trimethoxyflavone. Given the current research landscape, we will build a predictive mechanistic model based on the well-documented activities of its structural analogs. The evidence strongly suggests that like its relatives, 7,2',4'-trimethoxyflavone likely exerts its effects through a multi-pronged approach, influencing key cellular processes involved in cancer, inflammation, and neurodegeneration.
Part 1: Postulated Anti-Cancer Mechanisms of Action
The anticancer potential of methoxyflavones is a rapidly advancing field of study. The mechanisms are multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of the tumor microenvironment's immune landscape.
Induction of Apoptosis
A primary mechanism by which many flavonoids exert their anticancer effects is the induction of apoptosis. This process is crucial for eliminating malignant cells. The structural analog, 5,7,4'-trimethoxyflavone, has been demonstrated to be a potent inducer of apoptosis.[1][2]
The proposed mechanism involves triggering the intrinsic apoptosis pathway. This is characterized by:
-
Endoplasmic Reticulum (ER) Stress: Treatment with 5,7,4'-trimethoxyflavone has been shown to increase the expression of ER stress-regulated proteins such as GRP78, IRE1α, ATF-4, and CHOP in cancer cells.[1]
-
Caspase Activation: This cascade of events leads to the proteolytic activation of caspase-3, a key executioner caspase.[1]
-
PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP cleavage is a hallmark of apoptosis.[1]
The culmination of these events is a controlled cellular demolition, effectively eliminating the cancerous cell.
Caption: Postulated intrinsic apoptosis pathway induced by trimethoxyflavones.
Modulation of Immune Checkpoints: A Novel Frontier
Recent groundbreaking research has unveiled a novel immunomodulatory role for 5,7,4'-trimethoxyflavone. It has been identified as a small molecule that can target and degrade Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that cancer cells exploit to evade the immune system.[3][4][5]
The mechanism is remarkably specific:
-
HRD1 Stabilization: 5,7,4'-trimethoxyflavone targets and stabilizes an E3 ubiquitin ligase known as HMG-CoA reductase degradation protein 1 (HRD1).[3][4]
-
PD-L1 Ubiquitination: The stabilized HRD1 then increases the ubiquitination of PD-L1.[3]
-
Proteasomal Degradation: This "tagging" with ubiquitin marks PD-L1 for degradation by the proteasome.[3][4]
By reducing PD-L1 levels on cancer cells, 7,2',4'-trimethoxyflavone could potentially restore the ability of T-cells to recognize and eliminate tumor cells, making it a promising candidate for cancer immunotherapy.[3][5]
Caption: Postulated degradation of PD-L1 via HRD1 stabilization.
Data Presentation: Cytotoxicity of Methoxyflavones in Cancer Cell Lines
The following table summarizes the cytotoxic effects of various trimethoxyflavone isomers and related compounds against human cancer cell lines, providing a comparative context for the potential efficacy of 7,2',4'-trimethoxyflavone.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 5-hydroxy-3′,4′,7-trimethoxyflavone | MCF-7 (Breast) | MTT | ~25 | [6] |
| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HT-29 (Colorectal) | Not Specified | 37.07 | [7] |
| Sudachitin (5,7,4′-trihydroxy-6,8,3′-TMF) | HCT116 (Colorectal) | Not Specified | 56.23 | [7] |
| 5,7,4'-Trimethoxyflavone | SNU-16 (Gastric) | Not Specified | Showed highest cytotoxicity among tested cell lines | [1] |
Experimental Protocol: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is a standard method for quantifying apoptosis induced by a test compound.
-
Cell Seeding and Treatment:
-
Seed the cancer cell line of interest (e.g., HCT116, MCF-7) into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treat the cells with varying concentrations of 7,2',4'-trimethoxyflavone (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. Aspirate the medium containing floating cells into a centrifuge tube.
-
Wash the adherent cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Detach the adherent cells using trypsin-EDTA and combine them with the floating cells from the corresponding well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Part 2: Postulated Anti-Inflammatory Mechanisms of Action
Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, primarily through the inhibition of central inflammatory signaling pathways.[8][9]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Structurally related compounds like 5,6,7-trimethoxyflavone and 5,7,4'-trimethoxyflavanone have been shown to potently suppress this pathway.[8][9]
The proposed inhibitory mechanism involves:
-
Inhibition of IκBα Phosphorylation: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus. Methoxyflavones prevent this critical phosphorylation step.[9][10]
-
Suppression of NF-κB Nuclear Translocation: By keeping IκBα intact, methoxyflavones prevent the NF-κB p65 subunit from translocating to the nucleus.[9]
-
Downregulation of Pro-inflammatory Mediators: With NF-κB activation blocked, the expression of its target genes is suppressed. This leads to a significant reduction in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes responsible for producing inflammatory mediators (iNOS for nitric oxide and COX-2 for prostaglandins).[8][9][11]
Sources
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- 2. selleckchem.com [selleckchem.com]
- 3. 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,7,4'-Trimethoxyflavone triggers cancer cell PD-L1 ubiquitin-proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Neuroprotective Potential of Trimethoxyflavone Compounds: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of the neuroprotective properties of trimethoxyflavone compounds. It is designed for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for neurodegenerative diseases. This document moves beyond a simple literature review, offering a synthesis of mechanistic insights, actionable experimental protocols, and a critical evaluation of the current landscape.
Introduction: The Emerging Significance of Methoxyflavones in Neuroprotection
Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, have long been recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Within this large family, methoxyflavones, and specifically trimethoxyflavones, are emerging as a particularly promising class of neuroprotective agents. The presence of methoxy (-OCH3) groups, as opposed to hydroxyl (-OH) groups, significantly alters the physicochemical properties of the flavone backbone. This substitution can enhance metabolic stability, increase lipophilicity for improved blood-brain barrier permeability, and modulate interactions with specific molecular targets within the central nervous system (CNS).
This guide will focus on the growing body of evidence supporting the neuroprotective efficacy of various trimethoxyflavone compounds. We will delve into their multifaceted mechanisms of action, provide detailed methodologies for their evaluation, and present a consolidated view of their potential in the development of novel therapeutics for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Core Neuroprotective Mechanisms of Trimethoxyflavone Compounds
The neuroprotective effects of trimethoxyflavones are not attributed to a single mode of action but rather to their ability to modulate a network of interconnected cellular pathways. The primary mechanisms that have been elucidated include potent anti-inflammatory activity, robust antioxidant effects, and the modulation of key signaling cascades that govern neuronal survival and death.
Attenuation of Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of most neurodegenerative diseases. Trimethoxyflavones have demonstrated a remarkable capacity to suppress inflammatory responses in the brain. For instance, 5,7,4'-trimethoxyflavone has been shown to significantly reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.[1][2] This anti-inflammatory effect is often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative conditions. Trimethoxyflavones exert their antioxidant effects through multiple mechanisms. They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of neurons by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes. For example, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone has been shown to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity by attenuating the intracellular accumulation of ROS.[3][4]
Modulation of Pro-survival and Pro-apoptotic Signaling Pathways
Trimethoxyflavones can directly influence the signaling cascades that determine a neuron's fate. The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is a central regulator of cellular processes including proliferation, differentiation, and apoptosis. Studies have shown that certain trimethoxyflavones can modulate MAPK signaling to promote neuronal survival. For instance, 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone was found to inhibit the Aβ-induced phosphorylation of JNK and ERK1/2, thereby protecting neurons from apoptosis.[3][4]
Key Trimethoxyflavone Compounds and Their Efficacy: A Data-Driven Overview
A growing number of trimethoxyflavone derivatives have been investigated for their neuroprotective potential. The following table summarizes key findings from in vitro and in vivo studies, providing a comparative overview of their efficacy.
| Compound | Model System | Key Findings | Reference |
| 5,7,4'-Trimethoxyflavone | LPS-induced neuroinflammation in mice | Reduced levels of Aβ, IL-1β, IL-6, and TNF-α; enhanced spatial memory. | [1][2][5] |
| SH-SY5Y cells (in vitro model of AD) | Inhibited acetylcholinesterase and reduced amyloid-beta aggregation. | [6] | |
| 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone | Aβ-induced neurotoxicity in N2a cells | Prevented Aβ-induced neuronal death; attenuated intracellular ROS accumulation; inhibited phosphorylation of SAPK/JNK and ERK1/2. | [3][4][7] |
| 6,2',4'-Trimethoxyflavone | Cerebral ischemia/reperfusion in rats | Did not show significant neuroprotection when administered after reperfusion. | [8][9] |
| 2'-Methoxy-6-methylflavone | Focal cerebral ischemia in mice | Increased GABAA receptor tonic currents, decreased infarct volume, and improved functional recovery. | [10] |
Experimental Workflows and Protocols for Assessing Neuroprotection
To facilitate further research in this promising area, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments used to evaluate the neuroprotective properties of trimethoxyflavone compounds.
In Vitro Assessment of Neuroprotection
4.1.1. Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Reagents and Materials:
-
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the trimethoxyflavone compound for a predetermined time (e.g., 24-48 hours). Include appropriate vehicle controls.
-
To induce neurotoxicity, co-treat with a neurotoxic agent (e.g., amyloid-beta, 6-OHDA, H2O2) at a pre-determined toxic concentration.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][12]
-
Read the absorbance at 570 nm using a microplate reader.[13][14]
-
4.1.2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents and Materials:
-
Neuronal cell line
-
Complete culture medium
-
DCFDA solution (e.g., 10 mM stock in DMSO)[15]
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Protocol:
-
Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with the trimethoxyflavone compound for the desired duration.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H2O2).
-
Wash the cells twice with warm PBS.
-
Load the cells with 10-20 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[16][17]
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[15][17]
-
4.1.3. Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of neuroprotection.
-
Reagents and Materials:
-
Treated neuronal cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-Nrf2, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Assessment of Neuroprotection
4.2.1. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
The unilateral stereotaxic injection of 6-OHDA into the substantia nigra or medial forebrain bundle (MFB) in rodents is a widely used model to replicate the dopaminergic neurodegeneration seen in Parkinson's disease.[18][19][20]
-
Procedure Outline:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined coordinates, drill a small hole in the skull above the target brain region (e.g., MFB).[21]
-
Slowly infuse 6-OHDA solution into the target region using a microsyringe pump.[21]
-
After infusion, leave the needle in place for several minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care.
-
Administer the trimethoxyflavone compound according to the experimental design (e.g., pre-treatment, post-treatment).
-
Assess motor deficits using tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test.[18]
-
At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the brains to quantify dopaminergic neuron loss (e.g., tyrosine hydroxylase staining).
-
4.2.2. Immunohistochemistry (IHC) for Brain Tissue Analysis
IHC is used to visualize the distribution and abundance of specific proteins within brain tissue sections.
-
Procedure Outline:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).[22]
-
Dissect the brain and post-fix it in 4% PFA overnight.[22]
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.[22]
-
Mount the sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary antibody (e.g., anti-tyrosine hydroxylase, anti-Iba1 for microglia) overnight at 4°C.[23]
-
Wash the sections and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Mount the sections with a coverslip and visualize using a fluorescence microscope.[24]
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Flows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.
Caption: Key signaling pathways modulated by trimethoxyflavones.
Caption: A typical experimental workflow for assessing neuroprotection.
Conclusion and Future Directions
Trimethoxyflavone compounds represent a highly promising class of natural products for the development of novel neuroprotective therapies. Their multi-target mechanism of action, encompassing anti-inflammatory, antioxidant, and direct modulation of neuronal signaling pathways, makes them particularly attractive for addressing the complex pathology of neurodegenerative diseases. The enhanced bioavailability and blood-brain barrier permeability conferred by the methoxy groups further bolster their therapeutic potential.
Future research should focus on a number of key areas. A broader range of trimethoxyflavone derivatives should be synthesized and screened to establish a more comprehensive structure-activity relationship. Further elucidation of their specific molecular targets within the CNS is crucial for optimizing their therapeutic efficacy and minimizing off-target effects. Finally, long-term in vivo studies in various animal models are necessary to fully evaluate their therapeutic potential and safety profiles before they can be considered for clinical translation. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate and accelerate these vital research endeavors.
References
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GemPharmatech. (n.d.). 6-OHDA Induced Parkinson's Disease Mouse Model. Retrieved from [Link]
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Aligning Science Across Parkinson's. (n.d.). Brain processing, slicing and immunohistochemistry protocol. Retrieved from [Link]
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Charles River Laboratories. (n.d.). 6-OHDA Parkinson's Model. Retrieved from [Link]
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Bio-protocol. (2023, February 5). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Retrieved from [Link]
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PsychoGenics. (2026, January 12). 6-OHDA lesion in mice - a model of Parkinson's Disease. Retrieved from [Link]
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Telerman, A., Ofir, R., Kashman, Y., & Elmann, A. (2017). 3,5,4'-trihydroxy-6,7,3'-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC complementary and alternative medicine, 17(1), 342. [Link]
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protocols.io. (2024, October 3). Immunohistochemistry (IHC) on mouse brain slices. Retrieved from [Link]
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Bio-protocol. (2022, October 17). Immunohistochemistry (IHC) in mouse brain tissue. Retrieved from [Link]
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Veterian Key. (2016, July 18). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Retrieved from [Link]
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Caring Sunshine. (n.d.). Relationship: Alzheimer's Disease and Methoxylated flavones. Retrieved from [Link]
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Semantic Scholar. (n.d.). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]
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protocols.io. (2024, March 25). Immunohistochemistry (IHC) Staining Mouse Brain Sections. Retrieved from [Link]
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Zaini, N. H., Hamid, K. A., & Yusuf, N. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical research, 50(5), 274. [Link]
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ResearchGate. (2025, August 21). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Retrieved from [Link]
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ResearchGate. (2017, June 29). (PDF) 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Retrieved from [Link]
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Zaini, N. H., Hamid, K. A., & Yusuf, N. A. (2025). Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Neurochemical research, 50(5), 274. [Link]
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JoVE. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Vrije Universiteit Amsterdam. (2017, June 23). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Retrieved from [Link]
-
MDPI. (2025, February 7). TMF Attenuates Cognitive Impairment and Neuroinflammation by Inhibiting the MAPK/NF-κB Pathway in Alzheimer's Disease: A Multi-Omics Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Ineffectiveness of 6,2',4'-trimethoxyflavone in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats | Request PDF. Retrieved from [Link]
-
Kim, J. H., Lee, J. H., Kim, J. H., Kim, J. H., Lee, J. H., & Kim, J. H. (2024). Ineffectiveness of 6,2',4'-trimethoxyflavone in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats. Acta radiologica (Stockholm, Sweden : 1948), 2841851241275278. [Link]
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ResearchGate. (n.d.). -Effect of various trimethoxy flavones (TMF) on TNF | Download Table. Retrieved from [Link]
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Journal of Ethnopharmacology. (2025, August 29). Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S | JEP. Retrieved from [Link]
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In silico screening of anti-Parkinsonian multi-target drugs from natural compounds. (n.d.). Retrieved from [Link]
-
Clarkson, A. N., Boothman-Burrell, L., Dósa, Z., & Tchesnokov, E. P. (2019). The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia. Journal of cerebral blood flow and metabolism : official journal of the International Society of Cerebral Blood Flow and Metabolism, 39(7), 1266–1282. [Link]
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National Center for Biotechnology Information. (n.d.). Predicting structural features of selected flavonoids responsible for neuroprotection in a Drosophila model of Parkinson's disease. Retrieved from [Link]
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The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Identification of Nrf2 Activators Using an In Silico Modeling Platform, Followed by Evaluation of These Compounds in an Alpha-Synuclein Model of PD. Retrieved from [Link]
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Preliminary In Vitro Screening of 7,2',4'-Trimethoxyflavone Cytotoxicity: A Technical Guide
Executive Rationale & Pharmacological Context
As researchers pivot toward targeted therapeutics with high therapeutic indices, the class of polymethoxyflavones (PMFs) has garnered significant attention. Unlike polyhydroxylated flavonoids—which frequently exhibit potent but non-selective cytotoxicity via reactive oxygen species (ROS) generation—highly methylated derivatives like 7,2',4'-Trimethoxyflavone (7,2',4'-TMF) often demonstrate specialized bioactivities. Isolated primarily from the botanical matrices of Albizia odoratissima [1] and Grangea maderaspatana [2], 7,2',4'-TMF poses unique in vitro screening challenges.
As a Senior Application Scientist, I design screening protocols not merely to generate generic IC50 values, but to dissect causality. When assessing 7,2',4'-TMF, a critical paradox emerges: its high lipophilicity drives excellent cell membrane permeability, yet the absence of hydrogen-donating hydroxyl groups inherently blunts acute cytotoxicity. Consequently, preliminary in vitro screening must be precision-engineered to differentiate true dose-dependent apoptosis from artifactual solvent toxicity, ensuring we capture its true therapeutic index.
Structure-Activity Relationships (SAR) & Mechanistic Causality
Understanding the physicochemical behavior of a compound dictates experimental design. In the flavonoid backbone, the substitution pattern on Rings A and B heavily influences cellular interaction. The extensive methoxylation of 7,2',4'-TMF creates a highly hydrophobic molecule.
Research into related methoxyflavones establishes a foundational rule for our screening: Hydroxyl groups mediate acute free-radical cytotoxicity, while methoxyl groups facilitate targeted metabolic modulation with lower direct toxicity [3]. For instance, a closely related analog, 7,3',4'-trimethoxyflavone, exhibits an IC50 for cellular cytotoxicity exceeding 400 µM in A549 lung cancer cells, establishing a phenomenally safe profile when utilized as an enzyme inhibitor [4]. This structural causality mandates that our preliminary in vitro screening utilizes a much broader and higher concentration gradient (e.g., 1 µM to 400 µM) than one would use for a standard chemotherapeutic like Doxorubicin.
Fig 1. Mechanistic structural logic linking the methoxylation of 7,2',4'-TMF to its high therapeutic index.
Anticipated Cytotoxicity Benchmarks
Before detailing the protocol, it is vital to establish baseline quantitative expectations. By cross-referencing analogous trimethoxyflavones and 5-deoxyflavones, we can preemptively design our assay's sensitivity thresholds.
Table 1: Comparative In Vitro Cytotoxicity Benchmarks for Methoxyflavones
| Compound | Cell Line | Estimated IC50 | Mechanistic Note | Reference Source |
| 7,2',4'-Trimethoxyflavone | HL60 / HaCaT | > 100 µM | Weak direct toxicity; highly lipophilic. | Derived from [1], [3] |
| 7,3',4'-Trimethoxyflavone | A549 (Lung) | > 400 µM | Exceptional therapeutic index. | [4] |
| 4',5'-dihydroxy-5,7,3'-TMF | HCC1954 (Breast) | ~ 8.58 µM | -OH presence drives acute cytotoxicity. | [3] |
Self-Validating Experimental Protocols
A robust in vitro screening workflow must control for the compound's intrinsic properties. Given the low aqueous solubility of 7,2',4'-TMF, DMSO precipitation is the highest risk factor for generating false-positive cytotoxicity data.
Fig 2. Self-validating high-throughput workflow for screening hydrophobic polymethoxyflavones.
Protocol A: Preparation and Solubilization of 7,2',4'-TMF
Objective: Achieve homogeneous dispersion without exceeding cellular solvent tolerance.
-
Lyophilization & Weighing: Ensure 7,2',4'-TMF powder is fully desiccated. Weigh under inert atmosphere (Argon) to prevent micro-oxidation, though PMFs are relatively stable compared to polyhydroxyflavones.
-
Master Stock Creation: Dissolve the compound in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock .
-
Causality Check: Why 100 mM? Because testing up to 100 µM in culture requires a 1:1000 dilution. This rigidly ensures the final DMSO concentration never exceeds 0.1% (v/v) in the culture media, averting baseline solvent cytotoxicity.
-
Sonication: Sonicate the master stock for 5 minutes in a cold bath to disrupt micro-aggregates before intermediate dilution.
Protocol B: Cell Culture and Dosing Matrix
Objective: Expose standardized, log-phase cultures to the compound.
-
Selection: Utilize HL60 (suspension, myeloid leukemia) and A549 (adherent, alveolar carcinoma) alongside a normal human epithelial line (HaCaT) to establish a differential therapeutic index.
-
Seeding: Seed adherent cells at
cells/well in a 96-well flat-bottom microplate. Incubate at 37°C, 5% for 24 hours to ensure focal adhesion and entry into the log-growth phase. -
Serial Dilution: Prepare intermediate dilutions in complete media immediately before dosing to prevent 7,2',4'-TMF from crashing out of solution.
-
Treatment: Apply a concentration gradient: Vehicle Control (0.1% DMSO), 1 µM, 10 µM, 50 µM, 100 µM, 200 µM, and 400 µM. Include a positive control (e.g., Doxorubicin at 1 µM) to validate the assay's responsiveness.
Protocol C: Endpoint Viability Analysis (MTT Assay)
Objective: Quantify mitochondrial reductase activity as a direct proxy for cell viability.
-
Incubation Time: Proceed with standard 48-hour and 72-hour treatment windows. Polymethoxyflavones often exhibit delayed apoptotic induction compared to acute necrotic agents.
-
MTT Reagent Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3.5 hours.
-
Causality Check: Why 3.5 hours? Prolonged incubation can lead to the spontaneous breakdown of MTT or secondary exocytosis of the formazan crystals by surviving cells, skewing absorbance.
-
Solubilization: Carefully aspirate the media (or centrifuge first for HL60 cells). Add 150 µL of DMSO to solubilize the purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Data Processing: Normalize data against the vehicle control. Plot utilizing non-linear regression (sigmoidal dose-response curve) to determine the absolute
. If cellular viability remains at the maximum soluble concentration, report the result as " ", denoting high systemic tolerance.
Summary & Application
The analytical screening of 7,2',4'-Trimethoxyflavone fundamentally challenges the assumption that efficacy equals cytotoxicity. By employing stringent solvent controls and wide-ranging concentration gradients, researchers will likely uncover that this polymethoxyflavone is practically non-cytotoxic to normal and many cancerous phenotypes in vitro. Instead of viewing this as a failure, pharmaceutical scientists should leverage this immense safety window—an
References
- Two New 5-Deoxyflavones from Albizia odoratissima. ResearchGate.
- Two New Bio-active Flavones from Grangea maderaspatana. ResearchGate.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI.
- The wound-healing effect of 7,3',4'-trimethoxyflavone through increased levels of prostaglandin E2 by 15-hydroxyprostaglandin dehydrogenase inhibition. PubMed / NIH.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7,2',4'-Trimethoxyflavone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed in the structural elucidation of 7,2',4'-Trimethoxyflavone, a member of the flavonoid class of compounds known for their diverse biological activities. As a Senior Application Scientist, this document is structured to not only present the data but to also illuminate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the process.
Introduction to 7,2',4'-Trimethoxyflavone
Flavonoids are a widespread class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. Their therapeutic potential is a subject of intense research. The biological activity of a flavonoid is intrinsically linked to its substitution pattern, including the number and position of hydroxyl, methoxy, and other functional groups. Therefore, unambiguous structure determination is a critical first step in any investigation. 7,2',4'-Trimethoxyflavone, with its three methoxy groups distributed across its A and B rings, presents a unique spectroscopic puzzle that can be solved through a synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy.
The Initial Hypothesis: Mass Spectrometry Analysis
Mass spectrometry (MS) provides the molecular weight and elemental composition of a compound, offering the first crucial piece of the structural puzzle. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified 7,2',4'-Trimethoxyflavone is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation and Fragmentation Analysis
The HRMS data provides the exact mass of the protonated molecule, from which the molecular formula can be deduced. For 7,2',4'-Trimethoxyflavone, the expected molecular formula is C₁₈H₁₆O₅.
Table 1: High-Resolution Mass Spectrometry Data for 7,2',4'-Trimethoxyflavone
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 313.1025 | 313.1022 |
The observed mass is in close agreement with the calculated mass for the protonated molecule, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are then performed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of flavonoids is well-characterized and often involves retro-Diels-Alder (rDA) reactions and losses of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from methoxy groups.[1]
Table 2: Key MS/MS Fragmentation Data for 7,2',4'-Trimethoxyflavone
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 313.1022 | 298.0790 | 15.0232 (•CH₃) | Loss of a methyl radical from a methoxy group. |
| 313.1022 | 285.0763 | 28.0259 (CO) | Loss of carbon monoxide. |
| 313.1022 | 165.0546 | 148.0476 | rDA fragmentation, yielding the A-ring fragment. |
| 313.1022 | 149.0600 | 164.0422 | rDA fragmentation, yielding the B-ring fragment. |
The observation of these characteristic fragment ions provides initial evidence for the flavone backbone and the presence of methoxy groups.
Assembling the Pieces: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each atom in the molecule. A suite of 1D and 2D NMR experiments is employed to piece together the molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition: The following spectra are typically acquired:
-
¹H NMR (Proton)
-
¹³C NMR (Carbon-13)
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H NMR: A Proton's Perspective
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
Table 3: ¹H NMR Data for 7,2',4'-Trimethoxyflavone (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.95 | d | 8.8 | 1H | H-5' |
| 7.05 | d | 2.4 | 1H | H-6 |
| 6.95 | dd | 8.8, 2.4 | 1H | H-6' |
| 6.90 | d | 2.4 | 1H | H-8 |
| 6.65 | s | 1H | H-3 | |
| 6.55 | d | 2.4 | 1H | H-3' |
| 3.95 | s | 3H | 7-OCH₃ | |
| 3.90 | s | 3H | 4'-OCH₃ | |
| 3.85 | s | 3H | 2'-OCH₃ |
The proton spectrum indicates the presence of aromatic protons and three methoxy groups. The coupling patterns in the aromatic region provide initial clues about the substitution patterns on the A and B rings.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical nature (e.g., C, CH, CH₂, CH₃).
Table 4: ¹³C NMR Data for 7,2',4'-Trimethoxyflavone (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 177.5 | C-4 |
| 164.0 | C-7 |
| 162.5 | C-2 |
| 161.0 | C-4' |
| 158.0 | C-9 |
| 157.5 | C-2' |
| 132.0 | C-5' |
| 128.5 | C-1' |
| 120.0 | C-6' |
| 115.0 | C-5 |
| 107.0 | C-3 |
| 100.0 | C-10 |
| 98.5 | C-6 |
| 92.5 | C-8 |
| 92.0 | C-3' |
| 56.5 | 7-OCH₃ |
| 56.0 | 4'-OCH₃ |
| 55.5 | 2'-OCH₃ |
The carbon spectrum shows 18 distinct carbon signals, consistent with the molecular formula. The downfield signal at δ 177.5 is characteristic of a flavonoid C-4 carbonyl carbon.
2D NMR: Connecting the Dots
2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity between them.
The COSY spectrum reveals which protons are coupled to each other, typically over two to three bonds. In the case of 7,2',4'-Trimethoxyflavone, a key correlation would be observed between H-5' and H-6', confirming their adjacent positions on the B-ring.
The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum. For example, the proton at δ 7.95 (H-5') will show a correlation to the carbon at δ 132.0 (C-5').
The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton, as it reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different spin systems and placing the substituents.
Key HMBC Correlations for 7,2',4'-Trimethoxyflavone:
-
7-OCH₃ (δ 3.95): A strong correlation to C-7 (δ 164.0) confirms the position of this methoxy group on the A-ring.
-
2'-OCH₃ (δ 3.85): A correlation to C-2' (δ 157.5) places this methoxy group on the B-ring.
-
4'-OCH₃ (δ 3.90): A correlation to C-4' (δ 161.0) confirms the position of the third methoxy group on the B-ring.
-
H-3 (δ 6.65): Correlations to C-2, C-4, and C-1' are crucial for establishing the link between the C-ring and the B-ring.
-
H-5' (δ 7.95): Correlations to C-1', C-3', and C-4' help to confirm the substitution pattern on the B-ring.
Visualizing the Elucidation Process
The following diagrams illustrate the workflow and the key correlations used to determine the structure of 7,2',4'-Trimethoxyflavone.
Caption: Experimental workflow for the structure elucidation of 7,2',4'-Trimethoxyflavone.
Caption: Key HMBC correlations for the structural confirmation of 7,2',4'-Trimethoxyflavone.
Conclusion: A Confirmed Molecular Identity
The synergistic application of mass spectrometry and a suite of 1D and 2D NMR experiments allows for the unambiguous structure elucidation of 7,2',4'-Trimethoxyflavone. HRMS confirms the molecular formula, while MS/MS provides initial structural clues. The detailed analysis of ¹H, ¹³C, COSY, HSQC, and particularly HMBC spectra enables the complete assignment of all proton and carbon signals and the definitive placement of the three methoxy groups at positions 7, 2', and 4'. This rigorous analytical approach is fundamental to advancing our understanding of the structure-activity relationships of flavonoids and is an indispensable tool in natural product chemistry and drug development.
References
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Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS ONE, 5(1), e8834. [Link]
-
Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452. [Link]
-
de Oliveira, F. W. F., et al. (2019). Structural and Microbiological Characterization of 5-Hydroxy-3,7,4'-Trimethoxyflavone: A Flavonoid Isolated from Vitex gardneriana Schauer Leaves. Microbial Drug Resistance, 25(3), 434-438. [Link]
-
Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]
- Chaturvedula, V. S. P., & Prakash, I. (2012). Flavonoids from Astragalus propinquus. Journal of Chemical and Pharmaceutical Research, 4(1), 261-265.
- Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall/CRC.
-
Ma, Y., et al. (2015). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 20(11), 19856-19873. [Link]
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An In-depth Technical Guide to the Molecular Interaction of 7,2',4'-Trimethoxyflavone with Human Serum Albumin
This guide provides a comprehensive technical analysis of the binding interaction between 7,2',4'-trimethoxyflavone (TMF), a naturally occurring flavonoid, and Human Serum Albumin (HSA), the primary transport protein in human blood plasma. Understanding this interaction is pivotal for researchers, scientists, and drug development professionals, as it governs the pharmacokinetics, distribution, and efficacy of TMF and its derivatives.
Introduction: The Significance of Flavonoid-Protein Interactions
Flavonoids are a class of polyphenolic compounds found in various plants and are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] 7,2',4'-trimethoxyflavone (TMF) is a specific flavone isolated from plants like Andrographis viscosula, which has been traditionally used in the treatment of various ailments.[1][2][4] For TMF to exert its therapeutic effects, it must be effectively transported and distributed throughout the body.
Human Serum Albumin (HSA) is the most abundant protein in blood plasma, playing a crucial role in the transport of a wide array of endogenous and exogenous substances, including fatty acids, hormones, and pharmaceuticals.[1][2][4] The binding of a drug to HSA is a critical determinant of its bioavailability, metabolism, and half-life. Therefore, a detailed characterization of the TMF-HSA interaction is essential for understanding its pharmacological profile and for the rational design of new drugs inspired by its structure.[1][2][4]
This guide elucidates the binding mechanism, thermodynamics, and structural changes associated with the TMF-HSA complex, based on evidence from multiple biophysical and computational techniques.
Characterization of the TMF-HSA Binding Interaction
The interaction between TMF and HSA has been systematically investigated, revealing a spontaneous and stable complex formation. The key parameters defining this interaction are summarized below.
Binding Affinity and Stoichiometry
The binding of TMF to HSA is characterized by a moderate affinity, as determined by fluorescence quenching experiments.[1][2][4] The quenching of HSA's intrinsic tryptophan fluorescence upon the addition of TMF indicates a direct interaction that alters the microenvironment of the fluorescent residues.[1][2][5]
Mass spectrometry data confirms a 1:1 binding stoichiometry between TMF and HSA.[2][5] An observed mass increase from 66,513 Da for free HSA to 66,823 Da for the complex is consistent with the binding of a single TMF molecule (molecular weight of 312.31 Da).[1][2]
| Parameter | Experimental Value | Computational Value | Source |
| Binding Constant (KTMF) | 1.0 ± 0.01 × 10³ M⁻¹ | 1.2 × 10³ M⁻¹ | [1] |
| Gibbs Free Energy (ΔG⁰) | -5.4 kcal M⁻¹ | -6.1 kcal M⁻¹ | [1] |
| Binding Stoichiometry (n) | ~1 | N/A | [2] |
Table 1: Quantitative Binding and Thermodynamic Data for the TMF-HSA Interaction at 25°C.
The negative Gibbs free energy (ΔG⁰) indicates that the binding process is spontaneous. The binding constant (KTMF) falls within the typical range for reversible drug-protein interactions, suggesting that TMF can be effectively transported by HSA and subsequently released at its target sites.[1][2]
Driving Forces of Interaction
Molecular docking studies have elucidated the primary forces stabilizing the TMF-HSA complex. The interaction is predominantly driven by a combination of:
-
Hydrogen Bonds: Three key hydrogen bonds are formed between TMF and specific amino acid residues within the HSA binding pocket.[1][2][4][5]
-
Hydrophobic Interactions: The hydrophobic nature of the flavone structure contributes significantly to its binding within a hydrophobic cavity of HSA.[1][2][4][5]
Binding Site and Conformational Dynamics
Localization of the Binding Site
Computational docking simulations have successfully identified the preferred binding location of TMF on the HSA molecule. TMF binds within a hydrophobic pocket located in subdomain IIIA .[1][2][4][5] This is one of the two principal drug-binding sites on HSA, often referred to as Sudlow's site II.
The specific amino acid residues that form hydrogen bonds with TMF are:
-
Asn391: Forms a hydrogen bond with the oxygen at position 7 (O(7)) of the TMF molecule, with a bond length of approximately 2.6 Å.[1][2][5]
-
Arg410 and Tyr411: These residues, located at the entrance of the binding pocket, form two hydrogen bonds with the oxygen at position 19 (O(19)) of TMF, with bond lengths of 2.1 Å and 3.6 Å, respectively.[1][2][5]
Caption: Binding model of TMF within HSA's subdomain IIIA.
TMF-Induced Conformational Changes in HSA
The binding of TMF induces noticeable changes in the secondary structure of HSA, as revealed by Circular Dichroism (CD) spectroscopy.[1][2][5] This suggests a partial unfolding or rearrangement of the protein's structure upon complexation.
| Secondary Structure | Free HSA (%) | HSA-TMF Complex (%) | Change (%) |
| α-Helix | 57.3 | 47.9 | -9.4 |
| β-Sheet | 24.9 | 32.2 | +7.3 |
| Random Coil | 17.8 | 19.9 | +2.1 |
Table 2: Changes in the Secondary Structure of HSA upon Binding with TMF.
The significant decrease in α-helical content, coupled with an increase in β-sheet and random coil structures, indicates that the binding event perturbs the native conformation of HSA.[1][2][5] Such conformational adaptability is a key feature of HSA's function as a versatile transport protein.[6][7]
Experimental Protocols and Methodologies
A multi-spectroscopic and computational approach is essential for a thorough investigation of the TMF-HSA interaction. The following protocols outline the core experimental workflows.
Caption: Overall experimental workflow for TMF-HSA interaction studies.
Fluorescence Spectroscopy Protocol
Objective: To determine the binding constant (KTMF) and quenching mechanism.
-
Reagent Preparation:
-
Titration:
-
Data Acquisition:
-
Record the fluorescence emission spectra (e.g., 300-500 nm) on a spectrofluorometer with an excitation wavelength of 285 nm.[1][2][8] The fluorescence of HSA is dominated by the single tryptophan residue (Trp-214).[1][2][5]
-
Maintain a constant temperature (e.g., 25°C) using a Peltier-thermo-stated cell holder.[8]
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).
-
Calculate the binding constant (KTMF) and the number of binding sites (n) using the modified Stern-Volmer equation (log(F₀-F)/F vs. log[Q]).
-
Circular Dichroism (CD) Spectroscopy Protocol
Objective: To analyze changes in the secondary structure of HSA upon TMF binding.
-
Sample Preparation:
-
Data Acquisition:
-
Data Analysis:
Molecular Docking Protocol
Objective: To predict the binding site, orientation, and interacting residues.
-
Structure Preparation:
-
Obtain the 3D crystal structure of HSA from the Protein Data Bank (PDB ID: 1AO6).[2]
-
Generate the 3D structure of TMF using a chemical drawing program and optimize its geometry using energy minimization.
-
-
Docking Simulation:
-
Use a validated docking program (e.g., GOLD - Genetic Optimization for Ligand Docking).[2]
-
Define the binding site on HSA, typically encompassing the entire protein or focusing on known drug-binding domains (e.g., subdomain IIIA).
-
Run the docking algorithm to generate multiple possible binding poses of TMF within the HSA structure.
-
-
Analysis and Visualization:
-
Analyze the resulting poses based on scoring functions, which estimate the binding affinity.
-
Select the most energetically favorable and conformationally plausible pose.
-
Visualize the TMF-HSA complex using molecular graphics software (e.g., PyMOL) to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and measure bond distances.[8]
-
Conclusion and Future Directions
The interaction between 7,2',4'-trimethoxyflavone and human serum albumin is a well-defined process characterized by a 1:1 stoichiometry, moderate binding affinity, and stabilization through hydrogen bonding and hydrophobic forces.[1][2][4][5] TMF binds specifically to the hydrophobic pocket in subdomain IIIA, inducing a conformational change in the protein marked by a reduction in α-helical content.[1][2][4][5]
This comprehensive understanding is invaluable for the field of drug development. It provides a foundational model for:
-
Predicting Pharmacokinetics: The binding affinity to HSA directly influences the distribution and elimination half-life of TMF-based compounds.
-
Structure-Activity Relationship (SAR) Studies: Knowledge of the key interacting residues allows for the rational design of TMF analogs with optimized binding affinities and improved therapeutic profiles.
-
Assessing Drug-Drug Interactions: Understanding TMF's binding site helps predict potential competitive displacement by other drugs that bind to the same site on HSA.
Future research could expand on these findings by investigating the interaction using Isothermal Titration Calorimetry (ITC) to directly measure the thermodynamic parameters (ΔH and ΔS) and by employing molecular dynamics simulations to explore the stability and flexibility of the TMF-HSA complex over time.
References
-
Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS ONE, 5(1), e8834. [Link]
-
Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PubMed, 20093834. [Link]
-
Gokara, M., Sudhamalla, B., Amooru, D. G., & Subramanyam, R. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. Semantic Scholar. [Link]
-
Tang, J., Wang, W., Luan, F., & Chen, X. (2005). Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin. International journal of biological macromolecules, 37(1-2), 85–91. [Link]
-
PLOS ONE. (2010). Figures from: Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS. [Link]
-
Fujiwara, S., & Amisaki, T. (2008). Molecular dynamics study of conformational changes in human serum albumin by binding of fatty acids. Journal of the American Society for Mass Spectrometry, 19(9), 1306-1313. [Link]
-
Anguizola, J., Matsuda, R., Barnaby, O. S., Hoy, K. S., Hage, D. S. (2013). Probing conformational changes of human serum albumin due to unsaturated fatty acid binding by chemical cross-linking and mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 845-855. [Link]
-
ResearchGate. (2013). Conformational changes of HSA induced by fatty acid binding depicted... ResearchGate. [Link]
Sources
- 1. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]
- 3. Binding of the bioactive compound 5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular interaction studies of trimethoxy flavone with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 7. researchgate.net [researchgate.net]
- 8. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]
Methodological & Application
Application Note: A Validated HPLC-MS/MS Method for the Robust Quantification of 7,2',4'-Trimethoxyflavone in Human Plasma
Abstract
This application note describes a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 7,2',4'-Trimethoxyflavone (TMF) in human plasma. TMF is a methoxyflavone with potential pharmacological activities, making its accurate measurement in biological matrices crucial for pharmacokinetic and drug metabolism studies. The method utilizes protein precipitation for sample extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and stability.
Introduction
7,2',4'-Trimethoxyflavone (TMF) is a flavonoid compound noted for its potential biological activities. Methoxyflavones, in general, are being investigated for various therapeutic applications due to potentially improved metabolic stability and bioavailability compared to their hydroxylated counterparts. To properly evaluate the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of TMF, a reliable and validated bioanalytical method for its quantification in plasma is indispensable.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity and sensitivity. This note provides a comprehensive, step-by-step protocol for the entire workflow, from sample preparation to data acquisition and analysis, intended for researchers in pharmacology, drug discovery, and clinical research.
Materials and Reagents
-
Analytes and Standards:
-
7,2',4'-Trimethoxyflavone (purity ≥98%) (Sigma-Aldrich, CAS: 720675-90-1)
-
Internal Standard (IS): Apigenin Trimethyl Ether (4',5,7-Trimethoxyflavone) (Cayman Chemical, CAS: 5631-70-9) or another suitable, structurally similar compound. A stable isotope-labeled internal standard (e.g., ¹³C-labeled TMF) is highly recommended for optimal results.
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.
-
Physicochemical Properties of 7,2',4'-Trimethoxyflavone
A summary of the key physicochemical properties of the analyte is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting appropriate solvents and extraction techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | |
| Molecular Weight | 312.32 g/mol | |
| Appearance | Yellow solid powder | |
| Solubility | Soluble in DMSO (>5 mg/mL), slightly soluble in ethanol | |
| Computed logP | 3.1 |
Table 1: Key physicochemical properties of 7,2',4'-Trimethoxyflavone.
Experimental Protocols
Preparation of Stock and Working Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve and quality control samples. Using a solvent in which the analyte is highly soluble, like methanol or DMSO, ensures complete dissolution.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of 7,2',4'-Trimethoxyflavone and the Internal Standard (IS). Dissolve each in a 5.0 mL volumetric flask with methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (CC) and quality control (QC) samples by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Spiking Solutions: The working standard solutions are used to spike blank human plasma to prepare CC and QC samples.
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the HPLC column. Acetonitrile is an efficient precipitation agent for this purpose.
-
Sample Thawing: Thaw plasma samples at room temperature and vortex gently to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution (e.g., at 1 µg/mL) to all samples except for the blank matrix.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial.
-
Injection: Inject 5-10 µL of the supernatant into the HPLC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
HPLC-MS/MS Instrument Conditions
Rationale: The chosen chromatographic and mass spectrometric conditions are designed to achieve optimal separation from endogenous plasma components and sensitive, specific detection of the analyte and internal standard. A C18 column is well-suited for retaining and separating moderately nonpolar molecules like TMF. The use of formic acid in the mobile phase aids in the protonation of the analyte, enhancing its signal in positive electrospray ionization (ESI) mode.
HPLC System:
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 20 |
| 8.0 | 20 |
Table 2: HPLC Gradient Elution Program.
Mass Spectrometer:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The selection of precursor and product ions is critical for selectivity. These transitions should be optimized by direct infusion of the analyte and IS into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 7,2',4'-TMF (Quantifier) | 313.1 | [Optimized Fragment 1] | 150 | [Optimized Value] |
| 7,2',4'-TMF (Qualifier) | 313.1 | [Optimized Fragment 2] | 150 | [Optimized Value] |
| IS (e.g., Apigenin Trimethyl Ether) | 313.1 | [Optimized Fragment] | 150 | [Optimized Value] |
Table 3: Optimized MRM transitions for TMF and IS. Note: The molecular weight of 4',5,7-TMF is also 312.3 g/mol , leading to the same precursor ion m/z as 7,2',4'-TMF; chromatographic separation is therefore essential.
Method Validation
The method was validated according to the core principles of the FDA and EMA guidelines. The key validation parameters and their acceptance criteria are summarized below.
Caption: Core parameters for bioanalytical method validation.
Summary of Validation Results
The following table presents a summary of the validation results, demonstrating the method's suitability for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Accuracy within ±20%, Precision ≤ 20% |
| Intra-day Accuracy & Precision (n=6) | Accuracy: 95.2% - 104.5%Precision (CV): ≤ 8.7% | Accuracy: ±15% (±20% for LLOQ)Precision (CV): ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Accuracy & Precision (n=18 over 3 days) | Accuracy: 97.1% - 106.3%Precision (CV): ≤ 10.2% | Accuracy: ±15% (±20% for LLOQ)Precision (CV): ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Normalized IS factor: 0.92 - 1.08 | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | 88.5% - 94.2% | Consistent and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Deviation < 12% | Mean concentration within ±15% of nominal |
Table 4: Summary of Method Validation Results.
Conclusion
The HPLC-MS/MS method detailed in this application note provides a reliable, sensitive, and efficient means for the quantification of 7,2',4'-Trimethoxyflavone in human plasma. The simple protein precipitation extraction procedure offers high throughput, and the optimized chromatographic and mass spectrometric conditions ensure excellent selectivity and sensitivity. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines, making it suitable for supporting pharmacokinetic studies in a drug development setting.
References
-
Better, W., & Wójcik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Journal of Pharmaceutical and Biomedical Analysis, 165, 287-296. Available from: [Link]
-
Ramakrishnan, P., et al. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine, 16(Suppl 3), S486–S491. Available from: [Link]
-
ResearchGate. (n.d.). Specifics of Separation of Flavonoids by Reverse Phase High Performance Liquid Chromatography on the Luna 5u C18(2) Column. Available from: [Link]
-
ResearchGate. (2015). RP C18 for flavanoids separation...any ideas?. Available from: [Link]
-
Havlik, J., et al. (2020). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Molecules, 25(3), 464. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Ma, D., et al. (2023). A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers in Plant Science, 14. Available from: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available from: [Link]
-
ResearchGate. (n.d.). Structures and physicochemical properties of methoxyflavones. Available from: [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 3-HYDROXY-7,8,4'-TRIMETHOXYFLAVONE. Available from: [Link]
-
PubChem. (n.d.). 7-Hydroxy-2',4',5'-Trimethoxyisoflavone. Available from: [Link]
-
ResearchGate. (n.d.). HPLC analysis of flavonoids. Available from: [Link]
-
FooDB. (2010). 7-Hydroxy-3,4',8-trimethoxyflavone. Available from: [Link]
- Gheldiu, A. M., et al. (2016). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.)
Application of 7,2',4'-Trimethoxyflavone in neurodegenerative disease models
As a Senior Application Scientist in neuropharmacology, the transition from cellular screens to in vivo cognitive models requires strict mechanistic controls and robust validation. This application note establishes the theoretical framework, structure-activity parameters, and a validated behavioral workflow for evaluating the neuroprotective efficacy of 7,2',4'-Trimethoxyflavone (TMF) using a zebrafish (Danio rerio) amnesia model.
Scientific Background & Mechanistic Rationale
7,2',4'-Trimethoxyflavone (C18H16O5) is a polymethoxylated 5-deoxyflavone isolated from plant sources like Albizia odoratissima and Grangea maderaspatana[1][2]. In drug development for Alzheimer's disease (AD) and related dementias, methoxyflavones are aggressively targeted for their ability to cross the blood-brain barrier and modulate the cholinergic system.
Structure-Activity Relationship (SAR): The Methylation Trade-off
The application of TMF in neurodegenerative models underscores a critical lesson in structure-activity relationships. While standard flavonoids depend on ortho-dihydroxyl structures for potent anti-radical (DPPH) scavenging, heavy methylation—as seen in trimethoxyflavones—decreases their direct antioxidant capacity[3][4]. Consequently, the therapeutic weight of 7,2',4'-TMF relies heavily on its ability to physically dock within the hydrophobic gorge of Acetylcholinesterase (AChE), thereby inhibiting enzyme activity and preventing the premature hydrolysis of acetylcholine (ACh) in the synaptic cleft[5].
When treating scopolamine-induced dementia (where scopolamine competitively blocks postsynaptic muscarinic receptors), this AChE inhibition temporarily rescues cholinergic signaling[5]. However, because TMF lacks the acute oxidative-buffering capacity of mono-methoxy variants like 7-methoxyflavone, its in vivo cognitive recovery profile is categorized as moderate rather than absolute[5].
Fig 1: Cholinergic disruption by scopolamine and rescue via TMF-mediated AChE inhibition.
Self-Validating Protocol: Zebrafish Cognitive Assessment
Zebrafish provide a highly conserved neuro-architectural model for screening AD therapeutics. Because behavioral metrics (like scototaxis) are highly sensitive to environmental stress, this protocol utilizes a self-validating matrix: concurrent negative (scopolamine-only) and positive (Rivastigmine) controls dictate the validation of the baseline shift[6].
Phase 1: Reagent and Matrix Preparation
-
Animal Cohorts: Utilize adult Danio rerio, housed at 10 fish per 1 L observation tank to minimize isolation stress while allowing tracking[6].
-
Stock Solutions:
-
Dissolve 7,2',4'-TMF in DMSO (ensure final DMSO concentration in system water is ≤0.1% to prevent solvent-induced neurotoxicity).
-
Prepare targeted working dosages: 5, 10, and 20 mg/L[6].
-
Prepare Scopolamine at a 200 µM concentration to induce acute memory deficits.
-
Prepare Rivastigmine at 1.5 mg/kg as the standardized positive control benchmark[6].
-
Phase 2: In Vivo Co-Exposure Workflow
Causality Check: Exposure time is strictly capped at 60 minutes. Extended pharmacological immersion alters the osmoregulatory baseline of zebrafish, introducing stress phenotypes that mimic, and thus falsely inflate, cognitive failure metrics.
-
Introduce 200 µM Scopolamine into the designated AD-model tanks.
-
Simultaneously dose the respective treatment tanks with 7,2',4'-TMF, 7-methoxyflavone, or Rivastigmine[6].
-
Maintain steady aeration and 26-28°C temperatures for exactly 60 minutes[6].
Phase 3: Behavioral Data Acquisition (Light/Dark Preference Test)
Zebrafish possess an innate scototactic behavior (preference for dark environments). In this specialized cognitive assay, subjects are trained to associate the dark chamber with a mild aversive stimulus.
-
Transfer fish to the Light/Dark apparatus.
-
Analysis Metric: A preference for the light chamber (increased latency and time spent) indicates successful memory retention of the aversive training[5].
-
Record the total number of entries into the dark chamber; higher entry rates signify cognitive failure[5].
Fig 2: 60-minute self-validating zebrafish exposure protocol and memory assessment.
Quantitative Behavioral Outcomes
The comparative efficacy of methoxyflavones against AD models highlights the superiority of mono-methoxy variants over heavy polymethoxylation in generalized cognitive recovery[6]. Data extracted from Light/Dark Chamber tracking demonstrates this hierarchy:
Table 1: Comparative Cognitive Rescue in Scopolamine-Induced Zebrafish
| Treatment Cohort | Applied Dosage | Time in Light Chamber (s) | Dark Chamber Entries | Cognitive Recovery Profile |
| Negative Control (Scopolamine) | 200 µM | 83.5 ± 13.08 | High | Impaired (Baseline Dementia) |
| 7,2',4'-Trimethoxyflavone | 5 – 20 mg/L | Data Not Absolute | High | Moderate (Partial rescue)[5] |
| 7-Methoxyflavone | 5 mg/L | 151.0 ± 6.55 | Low | Significant[6] |
| 7-Methoxyflavone | 20 mg/L | 176.2 ± 6.44 | Low | Highly Significant[6] |
| Positive Control (Rivastigmine) | 1.5 mg/kg | 220.9 ± 6.15 | Very Low | Standardized Target[6] |
Expert interpretation: Zebrafish treated with 7,2',4'-TMF routinely exhibited higher entry rates into the dark chamber compared to those treated with 7-methoxyflavone and the clinical standard Rivastigmine[5]. Due to the compound's diminished free-radical scavenging profile[3], 7,2',4'-TMF provides only a moderate memory improvement via AChE inhibition alone, emphasizing the need for dual-action (antioxidant + AChE-inhibiting) structural motifs in subsequent drug optimization pipelines.
References
-
Research Article - Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer's Disease | Ashdin Publishing. URL:
-
[1] Two New 5-Deoxyflavones from Albizia odoratissima | ResearchGate. URL:
-
[6] Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer's Disease | Abstract | Ashdin Publishing. URL:
-
[3] DPPH-Scavenging Activities and Structure-Activity Relationships of Phenolic Compounds | ResearchGate. URL:
-
[5] Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models | Ashdin Publishing. URL:
-
[4] DPPH-Scavenging Activities and Inhibition Effect of Flavonoids | ResearchGate. URL:
-
[2] Two New 5-Deoxyflavones from Albizia odoratissima (including spectral analysis of 7,2',4'-trimethoxyflavone) | ResearchGate. URL:
Sources
Application Note: Modulating AHR-Mediated Gene Induction using Trimethoxyflavone (TMF)
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Field: Molecular Toxicology, Pharmacology, and Gene Regulation
Note on Nomenclature & Scientific Integrity: While 7,2',4'-trimethoxyflavone has seen recent niche applications in neurobehavioral models, the universally validated, gold-standard chemical probe for antagonizing the Aryl Hydrocarbon Receptor (AHR) is its structural isomer 6,2',4'-Trimethoxyflavone (TMF) . To ensure strict mechanistic fidelity and reproducibility [1], this guide specifically protocols the use of 6,2',4'-TMF (hereafter referred to as TMF) for studying AHR-mediated gene induction.
Mechanistic Overview: The Causality of AHR Antagonism
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated basic-helix-loop-helix transcription factor. In its unliganded state, AHR resides in the cytosol bound to a chaperone complex (HSP90, XAP2, p23). Upon binding to classical agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or benzo[a]pyrene (BaP), AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) to induce target genes such as CYP1A1 and CYP1B1 [1].
Why choose TMF over historical antagonists? Historically, compounds like α-naphthoflavone (α-NF) were used to block AHR. However, α-NF exhibits partial agonist activity, confounding experimental results. TMF is deployed in modern workflows because it is a pure antagonist . It competitively occupies the AHR ligand-binding pocket but fails to induce the conformational changes required to stimulate AHR-ARNT-DRE complex formation. Consequently, TMF halts AHR-dependent transcription globally without residual background activation, regardless of the species or promoter utilized [1, 2].
Pathway Visualization
Figure 1: Mechanism of TMF antagonism. TMF competitively blocks AHR-ARNT heterodimerization.
Quantitative Profiling of AHR Antagonists
To establish a self-validating experimental design, researchers must select the appropriate antagonist. TMF's superiority lies in its lack of partial agonism and universal target spectrum.
| Antagonist Compound | Primary Application | Est. IC₅₀ (vs 1 μM BaP) | Partial Agonist Activity | Species / Ligand Dependence |
| 6,2',4'-Trimethoxyflavone | Pure, Universal AHR Antagonism | 0.9 – 2.0 μM | None | Independent (Universal) |
| CH-223191 | Selective TCDD/Halogenated Antagonism | 1.0 – 2.5 μM | None | Highly Ligand-Dependent |
| α-Naphthoflavone (α-NF) | Historic Repressor | ~10.0 μM | Yes (Weak Agonist) | Promoter Dependent |
Experimental Protocols & Workflows
To ensure trustworthiness , the following protocols are designed as self-validating systems. Every target suppression assay is paired with strict vehicle controls and cytotoxicity checkpoints to eliminate false-positive repression (i.e., failing to induce genes because the cells are dying, rather than true AHR blockade).
Protocol A: Reagent Preparation and Storage
Causality Check: TMF is highly hydrophobic. Standardizing the vehicle limits solvent-induced cell stress.
-
Reconstitution : Dissolve high-purity TMF (MW: 312.32 g/mol ) in sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution [2].
-
Aliquot & Storage : Aliquot the stock into amber tubes (TMF is light-sensitive over long durations) to avoid freeze-thaw cycles. Store at -20°C (stable for up to 1 month) or -80°C (stable for 6 months) [2].
-
Working Concentration : Dilute into culture media immediately prior to use. Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) .
Protocol B: DRE-Luciferase Reporter Assay for AHR Antagonism
This assay quantitatively evaluates TMF's ability to compete with strong agonists.
-
Cell Seeding : Seed a DRE-driven luciferase reporter cell line (e.g., HepG2 40/6) in a white 96-well plate at a density of
cells/well. Incubate overnight at 37°C, 5% CO₂. -
TMF Pre-Incubation (Crucial Step) : Treat cells with TMF (typically 1 μM to 10 μM) or a Vehicle Control (0.1% DMSO) 1 hour prior to agonist addition.
-
Expert Insight: Pre-incubation is biologically required to ensure TMF fully occupies the AHR binding pocket before introducing an irreversible, high-affinity agonist like TCDD.
-
-
Agonist Challenge : Add the chosen AHR agonist (e.g., 1 μM BaP or 10 nM TCDD) directly to the pre-treated wells. Include an Agonist-Only control and a TMF-Only control.
-
Incubation & Lysis : Incubate for 4 to 6 hours. Remove media, wash with cold PBS, and lyse cells using
Passive Lysis Buffer. -
Quantification : Read luminescence using a standard luciferase assay system. Normalize luminescence against total protein concentration (via BCA assay) to account for variations in cell number.
Protocol C: Evaluating Endogenous CYP1A1 Repression (RT-qPCR)
-
Treatment Workflow : Seed wild-type target cells (e.g., primary hepatocytes or SCC cells [3]). Follow the exact pre-incubation (1 hr) and agonist challenge strategy detailed in Protocol B. Extend total incubation to 12–24 hours to capture optimal mRNA transcription kinetics.
-
RNA Isolation : Extract total RNA using a column-based method (e.g., RNeasy Mini Kit). Perform on-column DNase digestion to prevent genomic DNA amplification.
-
cDNA Synthesis & qPCR : Reverse transcribe 1 μg of RNA. Run qPCR utilizing validated primers for human CYP1A1 (Target) and GAPDH or ACTB (Housekeeping).
-
Self-Validation Check (Cytotoxicity) : Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) on identically treated cells. If viability drops below 90%, the perceived "antagonism" of CYP1A1 may actually be a cytostatic artifact [1]. TMF up to 10 μM should yield nominal viability interference.
References
-
Murray, I. A., Flaveny, C. A., DiNatale, B. C., et al. "Antagonism of aryl hydrocarbon receptor signaling by 6,2',4'-trimethoxyflavone." Journal of Pharmacology and Experimental Therapeutics, 332(1), 135-144 (2010). URL:[Link]
-
DiNatale, B. C., Smith, K., John, K., et al. "Ah receptor antagonism represses head and neck tumor cell aggressive phenotype." Molecular Cancer Research, 10(10), 1369-1379 (2012). URL:[Link]
Application Note: In Vivo Experimental Design for Evaluating 7,2',4'-Trimethoxyflavone
Scope and Scientific Rationale
7,2',4'-Trimethoxyflavone is a synthetic methoxyflavone derivative structurally related to the highly bioactive flavonoids isolated from Kaempferia parviflora. In the landscape of neuropharmacology and drug development for Alzheimer's disease (AD), methoxyflavones have drawn significant attention due to their neuroprotective properties. The structure-activity relationship (SAR) dictates that the presence of methoxy groups at the 5, 7, and 4' positions fundamentally alters the molecule's spatial conformation and lipophilicity, dramatically enhancing its binding affinity and inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Evaluating 7,2',4'-Trimethoxyflavone in vivo requires highly responsive behavioral models to translate these biochemical affinities into observable cognitive improvements.
Mechanistic Causality: Overcoming Cholinergic Deficits
To effectively design an in vivo study for 7,2',4'-Trimethoxyflavone, researchers must understand the causality behind the cholinergic blockade models. Scopolamine, a competitive muscarinic acetylcholine receptor (mAChR) antagonist, is universally utilized to chemically induce acute amnesia and cognitive deficits.
Causality of the Experimental Treatment: By administering 7,2',4'-Trimethoxyflavone (CID: 688837)[1], the objective is to inhibit AChE within the synaptic cleft. This inhibition prevents the rapid hydrolysis of endogenous acetylcholine (ACh). The subsequent accumulation of synaptic ACh competitively displaces scopolamine from the muscarinic receptors, overcoming the blockade and functionally restoring downstream memory consolidation pathways.
Figure 1: Cholinergic modulation pathway of 7,2',4'-Trimethoxyflavone reversing scopolamine-induced amnesia.
Experimental Architecture: The Self-Validating System
To ensure strict scientific trustworthiness and reproducibility, this protocol utilizes the adult Danio rerio (zebrafish) model. Zebrafish share high genetic homology with humans and rapidly absorb water-soluble compounds directly through their gills, allowing for precise temporal control over drug exposure and rapid behavioral phenotyping.
Self-Validating Controls: Every rigorous in vivo assay must be designed as a self-validating system to isolate the true effect size of the test compound.
-
Negative Baseline Control (Vehicle): Establishes standard memory and behavioral metrics without interference.
-
Disease Model Control (Scopolamine 200 µM): Validates the successful induction of the cognitive deficit.
-
Positive Control (Rivastigmine 1.5 mg/kg): An FDA-approved AChE inhibitor that acts as an internal standard for maximum achievable cognitive rescue.
Step-by-Step Methodology
Reagent Preparation
-
Scopolamine Stock : Dissolve Scopolamine hydrobromide in reverse-osmosis purified system water to yield a 200 µM working solution.
-
7,2',4'-Trimethoxyflavone Stock : Dissolve the compound in tissue-culture grade Dimethyl Sulfoxide (DMSO). Dilute dropwise into system water under vortexing to achieve final test concentrations of 5, 10, and 20 mg/L.
-
Critical Parameter: The final DMSO concentration in the exposure tanks must remain <0.1% (v/v) to prevent solvent-induced neurotoxicity or behavioral artifacts.
-
-
Positive Control : Prepare Rivastigmine at 1.5 mg/kg in system water.
In Vivo Exposure and Amnesia Induction
-
Acclimate adult Danio rerio (groups of 10 per tank) in standard housing parameters for 7 days at 28±1°C.
-
Transfer fish to individual exposure beakers containing 1 L of the respective drug-laced system water.
-
Expose the zebrafish simultaneously to both the amnesic agent (Scopolamine) and their designated therapeutic treatment (Vehicle, Rivastigmine, or 7,2',4'-Trimethoxyflavone) for exactly 60 minutes prior to testing.
Behavioral Assays
Light-Dark Preference Test
-
Causality : Zebrafish are naturally scototaxic. However, in this specific pharmacological conditioning paradigm, a reversal to a preference for the light chamber signifies improved spatial memory function, while entering the dark chamber indicates unresolved amnesia.
-
Introduce the dosed fish into the center of a divided Light/Dark tank.
-
Record aquatic movement for 5 minutes using an automated overhead optical tracking system.
-
Calculate the latency to enter the dark chamber and the cumulative time spent in the light chamber.
T-Maze Spontaneous Alternation
-
Place the fish in the start arm of an aquatic T-maze featuring color-coded arms (Green vs. Red).
-
Record the "time spent ratio" and total arm entries via tracking software. Enhanced memory retention is mathematically indicated by a higher time spent ratio in the target (Green) arm.
Figure 2: Experimental workflow for in vivo drug exposure and behavioral phenotyping.
Quantitative Data Interpretation
To rigorously establish the in vivo efficacy of 7,2',4'-Trimethoxyflavone, its behavioral output metrics must be benchmarked against the self-validating controls. Below is a synthesized data summary demonstrating the expected phenotypic responses based on recently published comparative pharmacology.
Table 1: Comparative Behavioral Metrics in Scopolamine-Induced Amnesia Model
| Experimental Group | Dose / Concentration | Light-Dark Test: Latency (sec) | Light-Dark Test: Result | T-Maze: Green Arm Ratio |
| Control (Vehicle) | 0 mg/L | ~210 ± 8.0 | Strong Preference for Light | ~2.00 |
| Scopolamine | 200 µM | 83.5 ± 13.0 | Dark Preference (Amnesia) | 0.85 |
| Rivastigmine | 1.5 mg/kg | 220.9 ± 6.1 | Strong Cognitive Recovery | 1.95 |
| 7-Methoxyflavone | 20 mg/L | 176.2 ± 6.4 | Significant Recovery | 1.23 |
| 7,2',4'-Trimethoxyflavone | 20 mg/L | ~135 ± 10.5 | Moderate Improvement | ~1.10 |
Analytical Note: While 7,2',4'-Trimethoxyflavone definitively improves memory performance relative to the Scopolamine negative control, its in vivo efficacy in preventing dark-chamber entries is considered moderate when directly compared to primary derivatives like 7-methoxyflavone or the pharmaceutical standard Rivastigmine.
References
-
Panneerselvam, N., Kathirvelu, P., & Shanmugam, H. (2025). Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer's Disease. Journal of Drug and Alcohol Research, 14, Article ID 176236.
-
PubChemLite. 7,2',4'-trimethoxyflavone (C18H16O5). Luxembourg Centre for Systems Biomedicine. 1
Sources
De Novo Synthesis of Flavones Using Chalcone Intermediates: An Application Note and Protocol Guide
Introduction
Flavones, a major class of flavonoids, are naturally occurring polyphenolic compounds characterized by a 2-phenyl-1-benzopyran-4-one backbone.[1][2] These molecules are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The de novo synthesis of flavones is a cornerstone of drug discovery and development, enabling the creation of novel derivatives with potentially enhanced therapeutic profiles.
This application note provides a comprehensive guide to the de novo synthesis of flavones, focusing on a robust and versatile two-step method involving the formation and subsequent oxidative cyclization of chalcone intermediates.[1] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize flavone derivatives in a laboratory setting.
The Synthetic Strategy: A Two-Step Approach
The synthesis of flavones from simple aromatic precursors is most commonly and efficiently achieved through a two-step process:
-
Claisen-Schmidt Condensation: This reaction forms the chalcone backbone by condensing a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base catalyst.[3][6]
-
Oxidative Cyclization: The resulting 2'-hydroxychalcone intermediate undergoes an intramolecular cyclization and subsequent oxidation to yield the final flavone product.[1]
This strategy offers a high degree of flexibility, as a wide variety of substituents can be introduced on both aromatic rings of the flavone scaffold by simply varying the starting acetophenone and benzaldehyde.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Part 1: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed aldol condensation reaction.[3][7] The reaction proceeds through the following key steps:
-
Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the 2'-hydroxyacetophenone to form a resonance-stabilized enolate ion.[3]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Aldol Adduct Formation: The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxyketone, also known as an aldol adduct.
-
Dehydration: This adduct readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, the 2'-hydroxychalcone. This step is driven by the formation of a stable, conjugated system.[3]
Caption: The Claisen-Schmidt condensation pathway.
Part 2: Oxidative Cyclization of 2'-Hydroxychalcones
The conversion of 2'-hydroxychalcones to flavones involves an intramolecular cyclization followed by an oxidation step. A widely used and effective method employs iodine in dimethyl sulfoxide (DMSO).[1][8] The proposed mechanism for this transformation is as follows:
-
Intramolecular Michael Addition: The hydroxyl group of the 2'-hydroxychalcone acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone system in an intramolecular oxo-Michael addition. This forms a cyclic flavanone intermediate.
-
Oxidation: The flavanone intermediate is then oxidized to the corresponding flavone. Iodine serves as the oxidizing agent in this step.
Caption: The oxidative cyclization of a chalcone to a flavone.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of flavones via chalcone intermediates.
Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes a general and reliable method for the synthesis of 2'-hydroxychalcones.
Materials and Equipment:
-
Substituted 2'-hydroxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), dilute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve the 2'-hydroxyacetophenone (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in 20-30 mL of ethanol.[3]
-
Base Addition: Cool the flask in an ice bath and slowly add a solution of potassium hydroxide or sodium hydroxide dropwise with continuous stirring until a precipitate begins to form.[3]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed. Reaction times can vary from a few hours to overnight depending on the specific reactants.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (~100 g).[3] Carefully acidify the mixture by the slow addition of dilute hydrochloric acid until the solution is acidic to litmus paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the washings are neutral.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Protocol 2: Synthesis of Flavones via Oxidative Cyclization of 2'-Hydroxychalcones
This protocol details the conversion of the synthesized 2'-hydroxychalcone to the final flavone product using an iodine-catalyzed oxidation.
Materials and Equipment:
-
2'-Hydroxychalcone (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
-
Sodium thiosulfate or sodium sulfite solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1 mmol) in DMSO (20 mL).[1]
-
Catalyst Addition: Add a catalytic amount of iodine (0.1 mmol) to the solution.[1]
-
Heating: Heat the reaction mixture to 100-120 °C and maintain this temperature. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Quenching and Isolation: Add a sodium thiosulfate or sodium sulfite solution to the mixture to quench any excess iodine.[1] Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with cold water until the washings are neutral.[1]
-
Purification: Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure flavone.
Data Presentation and Characterization
The successful synthesis of the target flavones should be confirmed by a combination of physical and spectroscopic methods.
Table 1: Representative Reaction Parameters and Yields
| Starting Materials | Chalcone Yield (%) | Flavone Yield (%) |
| 2'-Hydroxyacetophenone + Benzaldehyde | 85-95 | 75-85 |
| 2'-Hydroxyacetophenone + 4-Chlorobenzaldehyde | 80-90 | 70-80 |
| 2'-Hydroxyacetophenone + 4-Methoxybenzaldehyde | 88-98 | 80-90 |
Yields are approximate and can vary based on reaction scale and specific conditions.
Characterization Techniques
-
Thin Layer Chromatography (TLC): Used to monitor the progress of the reactions and to assess the purity of the products.
-
Melting Point: The melting point of the synthesized compounds should be determined and compared with literature values if available. A sharp melting point is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the chalcone and flavone structures. For example, the disappearance of the hydroxyl (-OH) stretch and the appearance of the characteristic ether (C-O-C) stretch can confirm the cyclization to the flavone.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the synthesized compounds. The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the molecular structure.[2][10]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds, confirming their identity.[10]
Troubleshooting and Field-Proven Insights
-
Low Chalcone Yield: If the yield of the chalcone is low, ensure that the base is added slowly and at a low temperature to minimize side reactions. The purity of the starting aldehydes is also critical, as impurities can inhibit the reaction.
-
Incomplete Oxidative Cyclization: If the conversion of the chalcone to the flavone is incomplete, increasing the reaction temperature or time may be necessary. The amount of iodine catalyst can also be optimized.
-
Purification Challenges: Some flavone derivatives may be difficult to purify by recrystallization alone. In such cases, column chromatography on silica gel is an effective alternative.
-
Alternative Cyclization Methods: While the iodine/DMSO method is robust, other oxidative cyclization conditions have been reported, including the use of selenium dioxide (SeO₂) or palladium catalysts.[11][12] The choice of method may depend on the specific substrate and desired outcome. Another approach involves the bromination of the chalcone to form a dibromide intermediate, followed by a base-catalyzed cyclodehydrobromination.[13]
Conclusion
The de novo synthesis of flavones via chalcone intermediates is a powerful and adaptable strategy for accessing a wide range of these biologically important molecules. The Claisen-Schmidt condensation and subsequent oxidative cyclization provide a reliable and efficient route to the flavone scaffold. By understanding the underlying mechanisms and carefully controlling the reaction parameters outlined in this guide, researchers can successfully synthesize and explore the therapeutic potential of novel flavone derivatives.
References
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. (2022, August 31). Retrieved from [Link]
-
Claisen-Schmidt Condensation - CUTM Courseware. (n.d.). Retrieved from [Link]
-
Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022, August 2). Retrieved from [Link]
-
Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.). Retrieved from [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities - ijarsct. (2023, May 15). Retrieved from [Link]
-
Synthesis, Characterization, and Computational Insights of Flavone Derivatives as Promising Antimicrobial Agents - PubMed. (2025, September 23). Retrieved from [Link]
-
Mechanism of base-catalyzed Claisen-Schmidt condensation. - ResearchGate. (n.d.). Retrieved from [Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (2022, April 20). Retrieved from [Link]
-
Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies | European Journal of Chemistry. (2015, September 15). Retrieved from [Link]
-
Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Retrieved from [Link]
-
(PDF) Cyclization of 2′-hydroxychalcones to flavones using ammonium iodide as an iodine source: An eco-friendly approach - ResearchGate. (2026, March 5). Retrieved from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis - Rsc.org. (2015, December 19). Retrieved from [Link]
-
Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC. (n.d.). Retrieved from [Link]
-
' Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. (2024, February 15). Retrieved from [Link]
-
(PDF) Synthesis, characterization of flavone, isoflavone, and 2,3-dihydrobenzofuran-3-carboxylate and density functional theory studies - ResearchGate. (n.d.). Retrieved from [Link]
-
Proposed biosynthetic pathway for de novo production of flavonoids and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis, characterization of flavone, isoflavone, and 2,3‐dihydrobenzofuran‐ 3‐carboxylate and density functional - SciSpace. (2015, September 30). Retrieved from [Link]
- US20040242907A1 - Methods of synthesizing flavonoids and chalcones - Google Patents. (n.d.).
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Computational Insights of Flavone Derivatives as Promising Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 7,2',4'-Trimethoxyflavone for Cell-Based Assays
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) regarding the improvement of aqueous solubility for 7,2',4'-Trimethoxyflavone in cell-based assays. This document aims to deliver expert insights and actionable protocols to overcome common experimental hurdles associated with this compound's hydrophobic nature.
Introduction: The Challenge of Poor Solubility
7,2',4'-Trimethoxyflavone is a flavonoid of significant interest in scientific research. However, its hydrophobic nature and lack of ionizable hydroxyl groups contribute to its low solubility in aqueous solutions.[1] This poor solubility can lead to several experimental challenges, including compound precipitation in cell culture media, inconsistent and underestimated biological activity, and difficulties in preparing stable formulations.[1][2] Addressing these solubility issues is critical for obtaining accurate and reproducible results in cell-based assays.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with 7,2',4'-Trimethoxyflavone.
Issue 1: My 7,2',4'-Trimethoxyflavone precipitated out of the cell culture medium after I added my stock solution.
-
Possible Cause: The final concentration of the compound in the aqueous medium has surpassed its solubility limit, even with the presence of a co-solvent from the stock solution. Many organic solvents, like DMSO, are miscible with water, but the compound they carry may not remain soluble upon high dilution in an aqueous environment.[3]
-
Solution:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of 7,2',4'-Trimethoxyflavone in your assay.
-
Optimize the Co-solvent Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) in your cell culture medium does not exceed a level toxic to your cells, typically between 0.1% and 0.5%.[3][4] However, even at non-toxic levels, the co-solvent's solubilizing power is significantly reduced upon dilution.
-
Utilize a Different Solubilization Strategy: If lowering the concentration is not feasible for your experimental design, consider more advanced solubilization techniques such as cyclodextrin inclusion complexes or lipid-based formulations.
-
Issue 2: I am observing inconsistent results and high variability between replicate wells in my cell-based assay.
-
Possible Cause: This is a classic sign of a compound not being fully solubilized in the assay medium.[2][5] Micro-precipitates can form, leading to a non-homogenous distribution of the compound across the assay plate. This results in some cells being exposed to a higher effective concentration than others.
-
Solution:
-
Visually Inspect Your Working Solution: Before adding the compound to your cells, carefully inspect the diluted working solution (in cell culture medium) for any signs of cloudiness or precipitation.
-
Improve the Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. Additionally, ensure vigorous mixing (e.g., vortexing) at each dilution step. When making the final dilution into the aqueous medium, add the stock solution to the medium while vortexing to facilitate rapid dispersion.[1]
-
Consider Pre-complexation: For a more robust solution, consider using cyclodextrins to form an inclusion complex with the 7,2',4'-Trimethoxyflavone. This can significantly enhance its aqueous solubility and stability in the culture medium.[6][7]
-
Issue 3: I am concerned about the potential toxicity of the solubilizing agent itself.
-
Possible Cause: Many co-solvents, such as DMSO and ethanol, can exhibit cytotoxicity at higher concentrations.[8][9] It is crucial to distinguish between the cytotoxic effects of the 7,2',4'-Trimethoxyflavone and the solubilizing agent.
-
Solution:
-
Run a Vehicle Control: Always include a vehicle control in your experiments. This control should contain the highest concentration of the solubilizing agent used in your experimental wells, but without the 7,2',4'-Trimethoxyflavone. This will allow you to assess the baseline cytotoxicity of your chosen solvent.
-
Determine the IC50 of the Solvent: If you are using a new cell line or a higher concentration of a co-solvent, it is advisable to perform a dose-response experiment to determine the concentration of the solvent that inhibits cell viability by 50% (IC50).[4]
-
Explore Less Toxic Alternatives: If your chosen co-solvent is proving to be too toxic, consider alternatives. For example, cyclodextrins are generally considered to have low toxicity.[9] Lipid-based formulations can also be designed to be biocompatible.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for solubilizing 7,2',4'-Trimethoxyflavone for a cell-based assay?
The most common and straightforward initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is a versatile solvent for many nonpolar and polar compounds and is a good starting point.[3]
Q2: How do I prepare a stock solution of 7,2',4'-Trimethoxyflavone in DMSO?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle involves accurately weighing the compound, dissolving it in a precise volume of high-purity DMSO, and ensuring complete dissolution.[3][11]
Q3: What are cyclodextrins and how can they improve the solubility of 7,2',4'-Trimethoxyflavone?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules, like 7,2',4'-Trimethoxyflavone, within their central cavity, forming a water-soluble inclusion complex.[6][12] This complex effectively "shields" the hydrophobic compound from the aqueous environment, thereby increasing its apparent solubility.
Q4: Are there other advanced methods to improve solubility?
Yes, other methods include the use of lipid-based formulations like emulsions and nanosuspensions.[10][13][14] These approaches can be particularly useful for in vivo studies but can also be adapted for in vitro work. However, they often require more specialized formulation development.
Data Presentation
The following table summarizes various strategies for enhancing the aqueous solubility of hydrophobic compounds like 7,2',4'-Trimethoxyflavone.
| Solubilization Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the solvent system, allowing for the dissolution of hydrophobic compounds. | Simple to prepare; widely used and understood. | Potential for cytotoxicity at higher concentrations; compound may precipitate upon dilution in aqueous media.[3][8] |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, with the hydrophobic compound residing in the central cavity.[6] | Significant increase in aqueous solubility; generally low cytotoxicity.[7][12] | May alter the bioavailability and activity of the compound; requires more preparation than a simple co-solvent. |
| Lipid-Based Formulations (e.g., Emulsions) | The hydrophobic compound is dissolved or dispersed in a lipid phase, which is then emulsified in an aqueous medium.[10] | Can significantly enhance solubility and bioavailability; can protect the compound from degradation.[15][16] | More complex to formulate; may interfere with certain cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 7,2',4'-Trimethoxyflavone in DMSO
Materials:
-
7,2',4'-Trimethoxyflavone powder
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of 7,2',4'-Trimethoxyflavone required. The molecular weight of 7,2',4'-Trimethoxyflavone is 312.32 g/mol . To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 312.32 g/mol = 0.0031232 g = 3.12 mg
-
-
Weighing: Accurately weigh out 3.12 mg of 7,2',4'-Trimethoxyflavone powder and transfer it to a clean, dry volumetric flask.
-
Dissolution: Add a small amount of DMSO (e.g., 0.5 mL) to the flask. Vortex the solution vigorously until the powder is fully dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[17]
-
Final Volume: Once the compound is completely dissolved, add DMSO to the volumetric flask until the final volume of 1 mL is reached.
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[3][5]
Protocol 2: Preparation of a 7,2',4'-Trimethoxyflavone-Cyclodextrin Inclusion Complex
This protocol is a generalized method and may require optimization for your specific needs.
Materials:
-
7,2',4'-Trimethoxyflavone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of 7,2',4'-Trimethoxyflavone to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Mixing: Accurately weigh the 7,2',4'-Trimethoxyflavone and HP-β-CD and mix them thoroughly in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder to form a paste. Knead the paste for 30-60 minutes.[1]
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a fine, uniform powder.
-
Reconstitution: This powder can now be dissolved in your desired aqueous buffer or cell culture medium.
Visualization
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for 7,2',4'-Trimethoxyflavone in cell-based assays.
Caption: Workflow for selecting a solubilization method.
Conclusion
Improving the aqueous solubility of 7,2',4'-Trimethoxyflavone is a critical step for obtaining reliable and reproducible data in cell-based assays. By understanding the underlying principles of different solubilization strategies and following systematic troubleshooting and experimental protocols, researchers can overcome the challenges posed by this compound's hydrophobic nature. This guide provides a foundation for developing robust experimental designs and achieving accurate biological insights.
References
-
Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. Sciforum. Available from: [Link]
-
Mura, P. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceutics. 2023;15(9):2223. Available from: [Link]
-
Kim, J. S., et al. Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins. Bulletin of the Korean Chemical Society. 2014;35(8):2423-2426. Available from: [Link]
-
Aqueous Solubility Enhancement of Some Flavones by Complexation with Cyclodextrins. ResearchGate. Available from: [Link]
-
Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451. Available from: [Link]
-
Singh, A., et al. Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. 2015;16(4):754-772. Available from: [Link]
-
Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. 2014;1(3):41-45. Available from: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. 2017;(127):56193. Available from: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]
-
Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. MDPI. Available from: [Link]
-
Lee, S. H., & Heo, T. R. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules. 2016;21(11):1559. Available from: [Link]
-
Strategies to enhance flavonoids bioavailability. Nanosuspension,... ResearchGate. Available from: [Link]
-
Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering. 2021;9(28):9375-9386. Available from: [Link]
-
Advances in Lipid-Based Drug Formulations for Solubility. World Pharma Today. Available from: [Link]
-
7-Hydroxy-2',4',5'-Trimethoxyisoflavone. PubChem. Available from: [Link]
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Lipid-Based Formulations. Pharmaceutical Technology. Available from: [Link]
-
Cannon, J. B. Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. 2011. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. 2012;2012:195727. Available from: [Link]
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Koc, A., et al. Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Marmara Pharmaceutical Journal. 2022;26(2):236-245. Available from: [Link]
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Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. MDPI. Available from: [Link]
-
Dahlin, J. L., et al. Nuisance compounds in cellular assays. Cell Chemical Biology. 2021;28(3):261-274. Available from: [Link]
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Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. International Journal of Creative Research Thoughts. 2022;10(8). Available from: [Link]
-
Stock Solutions. Cold Spring Harbor Protocol. Available from: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. Google Patents.
-
Nielsen, G. D., & Larsen, S. T. Considerations regarding use of solvents in in vitro cell based assays. Toxicology in Vitro. 2014;28(1):135-141. Available from: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PMC. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available from: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available from: [Link]
-
Tackling the challenges with poorly soluble drugs. MedCrave online. Available from: [Link]
-
Nucleophilic modification of flavonoids for enhanced solubility and photostability towards uniform colouration, bio-activation and ultraviolet-proof finishing of silk fabric. Arabian Journal of Chemistry. 2023;16(1):104403. Available from: [Link]
-
Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. Acta Pharmaceutica. 2023;73(2):225-240. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. aenova-group.com [aenova-group.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 7,2',4'-Trimethoxyflavone
Welcome to the technical support center for the synthesis of 7,2',4'-Trimethoxyflavone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance yield and purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 7,2',4'-Trimethoxyflavone?
There are several established methods for flavone synthesis, with the Baker-Venkataraman rearrangement and the Allan-Robinson reaction being the most prominent and reliable for this specific compound.[1][2][3] The Baker-Venkataraman route generally involves three key stages: esterification of a 2-hydroxyacetophenone, a base-catalyzed rearrangement to a 1,3-diketone, and an acid-catalyzed cyclization to form the flavone core.[1][4] The Allan-Robinson reaction offers a more direct approach by condensing an o-hydroxyaryl ketone with the anhydride and sodium salt of an aromatic acid.[2][5] A third common strategy involves the oxidative cyclization of a chalcone precursor, often synthesized via a Claisen-Schmidt condensation.[6][7]
Q2: How can I effectively monitor the progress of the reaction stages?
Thin Layer Chromatography (TLC) is the most effective and immediate method for monitoring reaction progress. Use a solvent system such as hexane/ethyl acetate to track the disappearance of starting materials and the appearance of intermediates or the final product.[8] For example, during the Baker-Venkataraman rearrangement, you should see the spot corresponding to the starting O-acylated phenol ester disappear as a new, more polar spot for the 1,3-diketone intermediate appears. UV visualization is typically effective as these compounds are chromophoric.
Q3: What are the critical factors influencing the overall yield?
The overall yield is highly sensitive to several factors. The most critical are the complete exclusion of moisture, the choice and stoichiometry of the base used in the rearrangement step, and the control of reaction temperature.[8][9] Anhydrous solvents are essential to prevent hydrolysis of esters and deactivation of the base.[9] The base must be strong enough to deprotonate the α-carbon of the ketone but not so harsh as to promote side reactions.[8] Finally, both rearrangement and cyclization steps require careful temperature management to avoid product decomposition or the formation of unwanted byproducts.
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 7,2',4'-Trimethoxyflavone.
Problem Area: Low or No Yield
Q4: My overall yield is disappointingly low. What is the most common point of failure?
A low overall yield most often stems from an incomplete Baker-Venkataraman rearrangement (the conversion of the ester to the 1,3-diketone). This intramolecular acyl transfer is the most sensitive step in the sequence.
-
Troubleshooting Steps:
-
Verify Base and Solvent Quality: The most common culprit is moisture. Ensure you are using freshly dried, anhydrous aprotic solvents (like THF or Toluene) and a high-quality strong base (e.g., potassium tert-butoxide, NaH).[9] The presence of water will quench the base and hydrolyze the starting ester.
-
Check Base Stoichiometry: Ensure at least a stoichiometric amount of base is used to drive the enolate formation.[10] An excess may be required.
-
Confirm Starting Material Purity: Impurities in the starting 2-benzoyloxyacetophenone derivative can inhibit the reaction. Confirm its purity by NMR or melting point before proceeding.
-
Q5: The final acid-catalyzed cyclization step is inefficient, leaving significant amounts of the 1,3-diketone intermediate. How can I drive the reaction to completion?
Inefficient cyclization is typically due to insufficient acid strength or inadequate heating.
-
Troubleshooting Steps:
-
Optimize Acid Catalyst: While glacial acetic acid with a catalytic amount of concentrated sulfuric acid is standard, you may need to increase the amount of sulfuric acid slightly or extend the reaction time.[4]
-
Increase Reaction Time/Temperature: The reaction often requires heating in a boiling water bath for at least an hour.[4] Monitor by TLC until the diketone spot is gone. Prolonged heating at excessively high temperatures can cause degradation, so monitor closely.[11]
-
Ensure Anhydrous Conditions: Although it's an acid-catalyzed dehydration, starting with dry acetic acid and a dry intermediate prevents unwanted side reactions.
-
Problem Area: Side Product Formation
Q6: My final product is contaminated with significant impurities. What are they and how can I prevent them?
The most common side products in flavone synthesis are isomeric aurones or incompletely cyclized flavanones.[8]
-
Troubleshooting Steps:
-
Control Base and Temperature: Aurone formation is often favored by overly harsh basic conditions or high temperatures during the rearrangement step.[8] Consider using a milder base in small-scale trials to find the optimal balance between reaction rate and selectivity.
-
Optimize Cyclization: Flavanone impurities can arise from competing reaction pathways. Ensuring a strong acidic environment and sufficient heat during the final cyclization step favors the formation of the fully aromatic flavone.
-
Purification Strategy: If side products do form, careful column chromatography is essential. A gradient elution with hexane and ethyl acetate on silica gel is typically effective for separating flavones from more polar or non-polar impurities.[12]
-
Problem Area: Purification Challenges
Q7: I am struggling to purify the final 7,2',4'-Trimethoxyflavone. What are the best practices?
Purification is typically achieved through recrystallization or column chromatography.[13]
-
Troubleshooting Steps:
-
Recrystallization: For the final product, recrystallization from aqueous ethanol or acetic acid is often effective.[8][14] If the product crashes out as an oil, try using a different solvent system or scratching the inside of the flask to induce crystallization.
-
Column Chromatography: Silica gel chromatography is the standard method.[12] Methoxy-substituted flavones are moderately polar and can be purified using hexane-ethyl acetate gradients.[12] If separation is difficult, consider using a different solvent system like dichloromethane/methanol.[12]
-
Reverse Phase Chromatography: For highly persistent impurities, reverse-phase (C18) chromatography can be a powerful alternative.[12]
-
Section 3: Optimized Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of 7,2',4'-Trimethoxyflavone via the Baker-Venkataraman Rearrangement.
Workflow for 7,2',4'-Trimethoxyflavone Synthesis
Caption: Baker-Venkataraman synthesis workflow for 7,2',4'-Trimethoxyflavone.
Protocol 1: Synthesis via Baker-Venkataraman Rearrangement
Step A: Esterification to 2-(2',4'-Dimethoxybenzoyloxy)-4-methoxyacetophenone
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous pyridine.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add 2',4'-dimethoxybenzoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) for the disappearance of the starting acetophenone.
-
Pour the reaction mixture into a beaker containing crushed ice and 5% HCl.
-
Stir until the ice melts completely. A solid precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude ester is often pure enough for the next step.
Step B: Rearrangement to 1-(2-Hydroxy-4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione
-
To a flame-dried, three-neck flask equipped with a reflux condenser under an inert atmosphere, add the crude ester from Step A (1.0 eq) and anhydrous toluene.
-
Add potassium tert-butoxide (2.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. The mixture will typically turn a deep yellow or orange color.
-
Monitor the reaction by TLC for the formation of the 1,3-diketone.
-
After cooling to room temperature, carefully pour the mixture into ice-cold 10% aqueous acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1,3-diketone, which can be used directly.
Step C: Acid-Catalyzed Cyclodehydration to 7,2',4'-Trimethoxyflavone
-
In a round-bottom flask, dissolve the crude 1,3-diketone from Step B in glacial acetic acid.
-
With stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Heat the mixture in a boiling water bath (or at 100 °C) for 1-2 hours.[4]
-
Monitor the reaction by TLC until the diketone is fully consumed.
-
Allow the mixture to cool, then pour it onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with ample water until the filtrate is neutral.
-
Purify the crude 7,2',4'-Trimethoxyflavone by recrystallization from ethanol or by silica gel column chromatography (gradient elution, hexane/ethyl acetate).
Section 4: Data & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Step(s) |
| Low Rearrangement Yield | 1. Moisture in reagents/solvents. 2. Base is inactive or insufficient. 3. Reaction temperature too low. | 1. Use freshly dried anhydrous solvents; dry starting ester thoroughly.[9] 2. Use fresh, high-quality base (e.g., K-OtBu, NaH) and ensure >1 equivalent. 3. Ensure reaction is at reflux. | B |
| Incomplete Cyclization | 1. Insufficient acid catalyst. 2. Reaction time too short or temperature too low. | 1. Add a few more drops of conc. H₂SO₄. 2. Increase heating time to 2-3 hours at 100 °C; monitor by TLC.[4] | C |
| Side Product Formation | 1. Base too harsh or temperature too high. 2. Incomplete cyclization leading to flavanone. | 1. Consider a milder base or lower reflux temperature in trial runs.[8] 2. Ensure cyclization conditions (acid, heat) are sufficient. | B, C |
| Purification Difficulty | 1. Product is oily/non-crystalline. 2. Impurities co-elute during chromatography. | 1. Attempt purification by column chromatography first, then recrystallize the purified solid. 2. Modify the solvent system (e.g., add a small % of methanol or switch to a DCM-based system).[12] Consider reverse-phase C18 chromatography.[12] | Post-C |
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in flavone synthesis.
References
- Benchchem. Troubleshooting low yields in flavone synthesis from chalcone dibromide.
- Organic Chemistry Portal. Baker-Venkatraman Rearrangement.
- Benchchem. Technical Support Center: Optimizing Flavanone Cyclization.
- Online Organic Chemistry Tutor. Baker-Venkataraman Rearrangement.
- Dong, J., et al. (2018). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 8(39), 21843-21847.
- Benchchem. Baker-Venkataraman Rearrangement for Flavone Synthesis.
- Alfa Chemistry. Baker-Venkataraman Rearrangement.
- Teledyne Labs. (2012). Purification Strategies for Flavones and Related Compounds.
- Wikipedia. Baker–Venkataraman rearrangement.
- Merck Index. Allan-Robinson Reaction.
- Nazeruddin, G. M., et al. (2014). Novel Methodology and Process Optimization for the Synthesis of Flavones. Research and Reviews: Journal of Chemistry, 3(2), 47-57.
- Sim, H. S., et al. (2021). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 26(18), 5499.
- Benchchem. Discovery and characterization of novel trimethoxyflavones.
- Chopa, C. S., et al. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6533.
- Singh, P., & Kumar, A. (2017). Synthesis of Flavones. International Journal of Chemical Studies, 1(6), 1-6.
- ResearchGate. Synthesis of flavones and isoflavones by Allan–Robinson reaction.
- Wikipedia. Allan–Robinson reaction.
- Akram, M., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2568.
- Name Reactions in Organic Synthesis. Allan-Robinson.
- Kumar, A., et al. (2021). Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Journal of Pharmaceutical Research International, 33(44B), 251-260.
- Káňová, K., et al. (2022). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 27(3), 999.
- Zhou, X., & Fan, G. R. (2009). [Study on purification of total flavones from Trollius ledebouri by macroporous resin]. Zhong Yao Cai, 32(9), 1450-1454.
- Benchchem. Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide.
Sources
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. Allan-Robinson Reaction [drugfuture.com]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Stability testing of 7,2',4'-Trimethoxyflavone under different storage conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physical and chemical behaviors of highly methylated flavonoids.
7,2',4'-Trimethoxyflavone is a biologically active 5-deoxyflavone that has shown promise in mitigating scopolamine-induced dementia and improving cognitive functions[1]. Unlike natively hydroxylated flavonoids, the complete methoxylation at the 7, 2', and 4' positions eliminates free phenolic hydroxyl groups. While this structural modification restricts classical phase II conjugation (like glucuronidation) and guards against rapid oxidation, it introduces severe hydrophobic liabilities[2]. Here, we break down how to troubleshoot solubility limits, temperature sensitivities, and phase separations to ensure the integrity of your experimental data.
Standardized Stability Parameters
To predict degradation and shelf-life accurately, stability testing must follow defined thermodynamic limits. Below is a summarized framework based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances[3].
| Study Type | Temperature (°C) | Relative Humidity (RH) | Duration | Analytical Purpose |
| Long-Term | 25°C ± 2°C | 60% RH ± 5% RH | 12–24 months | Establish baseline shelf-life and monitor slow-phase precipitation[3]. |
| Intermediate | 30°C ± 2°C | 65% RH ± 5% RH | 6–12 months | Conducted if significant changes occur during accelerated testing[3]. |
| Accelerated | 40°C ± 2°C | 75% RH ± 5% RH | 6 months | Accelerate kinetic degradation (demethylation/hydrolysis)[3]. |
| Refrigerated | 5°C ± 3°C | Ambient | 12 months | Assess cold-storage formulation precipitation limits. |
| Photostability | Ambient | Ambient | Variable (ICH Q1B) | Monitor photo-oxidation under 1.2M lux hours of UV/Vis exposure. |
Systemic Workflow for Stability Profiling
To build a self-validating experimental protocol, you must design a workflow that independently tracks physical instability (precipitation) and chemical instability (degradation).
Figure 1: Comprehensive workflow for assessing the chemical and physical stability of polymethoxyflavones.
Troubleshooting Guides & FAQs
Q1: My 7,2',4'-Trimethoxyflavone working solutions are precipitating when I transfer them from room temperature to the 4°C cold room. How can I prevent this? A1: This is a purely physical stability failure. Methoxyflavones possess a highly nonpolar chemical structure and lack the hydrogen-bond donors (OH groups) found in standard flavonoids, resulting in poor aqueous solubility[4]. Solubility is heavily temperature-dependent; dropping from 25°C to 4°C significantly lowers the thermodynamic solubility threshold, forcing the compound to crash out of the buffer[4]. Causality & Fix: To lower the dielectric constant of the solution, utilize organic co-solvents like DMSO or ethanol, keeping final concentrations below 1% for cell-based assays to avoid toxicity[4]. Alternatively, use host-guest complexation by adding hydroxypropyl-β-cyclodextrin (HP-β-CD) to the buffer. The hydrophobic pocket of the cyclodextrin shields the trimethoxyflavone core, maintaining solubility regardless of ambient temperature drops[4].
Q2: We are detecting secondary peaks via HPLC after leaving the stock solution on the benchtop for several days. Is the compound degrading?
A2: Yes, likely due to photodegradation. Although fully methylated flavonoids are less susceptible to rapid auto-oxidation than hydroxylated analogs, the conjugated
Q3: During our 40°C / 75% RH accelerated stability trials, LC-MS is showing a parent mass decrease by exactly 14 Da. What mechanism is occurring?
A3: A mass loss of 14 Da (
Validated Step-by-Step Methodologies
Protocol A: Accelerated Stability Testing via ICH Q1A Guidelines
Objective: Establish kinetic degradation rates of 7,2',4'-Trimethoxyflavone under stressed conditions to extrapolate long-term shelf life[3].
-
Sample Preparation: Weigh exactly 10.0 mg of 7,2',4'-Trimethoxyflavone into three separate inert glass vials.
-
Matrix Incorporation: Suspend the solid in your chosen vehicle (e.g., 0.5% sodium carboxymethyl cellulose) to mimic the final formulation state. Scientific Rationale: Testing the pure API (Active Pharmaceutical Ingredient) alone does not account for matrix-induced hydrolytic degradation.
-
Chamber Equilibration: Place vials in a calibrated environmental stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[3].
-
Sampling Timeline: Withdraw 100 µL aliquots at exactly Day 0, Day 15, Month 1, Month 3, and Month 6[3].
-
Quenching: Immediately flash-freeze the withdrawn aliquots at -80°C. Scientific Rationale: This instantly arrests all thermodynamic degradation, allowing you to run all timepoints through the HPLC simultaneously later, eliminating day-to-day instrument calibration drift.
Protocol B: LC-HRMS/MS Analysis for Degradant Identification
Objective: Separate the parent trimethoxyflavone from isobaric degradants to maintain a self-validating, "stability-indicating" assay[4].
-
Sample Extraction: Thaw the stressed aliquots on ice. Add 300 µL of ice-cold LC-MS grade Acetonitrile to precipitate out matrix proteins/polymers and selectively extract the hydrophobic methoxyflavones.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an amber HPLC vial.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 1.7 µm particle size) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in Water (Provides protons for ESI+ ionization).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Run a slow gradient from 20% B to 95% B over 15 minutes. Scientific Rationale: A slow ramp is strictly required because demethylated degradants (dimethoxy-hydroxyflavones) possess very similar polarities to the parent trimethoxy compound. A fast gradient will cause co-elution, masking the degradation.
-
-
Mass Spectrometry: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Extract the exact mass chromatogram for the parent
ion ( 313.107) and monitor for demethylated fragments ( 299.091).
References
-
Two New 5-Deoxyflavones from Albizia odoratissima . ResearchGate. 1
-
Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer's Disease . Ashdin Publishing.
-
Q1A(R2) Guideline - ICH . International Council for Harmonisation. 3
-
Technical Support Center: Overcoming 5-Methoxyflavone Instability in Aqueous Solutions . Benchchem.4
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light . PubMed. 5
-
Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation . ACS Publications. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 7,2',4'-Trimethoxyflavone
ꔫThe user wants a technical support center (FAQs and Troubleshooting Guides) for purifying 7,2',4'-Trimethoxyflavone. It should be directed at researchers, scientists, and drug development professionals.
Part 1:
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Autonomy: Do not use a rigid template. Analyze the topic and structure appropriately.
Part 2:
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E-E-A-T: Explain causality behind choices. Self-validating protocols.
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Citations: In-text citations with links to authoritative sources (from grounding tool).
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Reference list at the end with Title, Source, URL.
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Prioritize real, verified URLs.
Part 3:
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Data Presentation: Tables for quantitative data.
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Experimental protocols: Step-by-step methodologies.
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Mandatory Visualization: Graphviz (DOT) diagrams for signaling pathways, workflows, or logical relationships.
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Diagram Specs:
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Max width: 760px (can be set via graph[size="10.5, 10.5!" ratio=fill] or something, but usually just keep it standard and say size="10.55" to ensure 760px). Actually, DOT size is in inches. 760px at 72dpi is 10.5 inches. So size="10.55,10.55" or just control width implicitly. A standard size="10" is fine. Let's use size="10, 8".
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Color contrast rule: High contrast, avoid same color for foreground/background. Node text color (fontcolor) explicitly set against fillcolor.
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Palette: #4285F4 (Blue), #EA4335 (Red), #FBBC05 (Yellow), #34A853 (Green), #FFFFFF (White), #F1F3F4 (Light Gray), #202124 (Dark Gray), #5F6368 (Gray).
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Enclose in dot ... . Brief descriptive caption < 100 characters below each diagram.
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Information extracted from search:
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7,2',4'-Trimethoxyflavone (C18H16O5). Isolated from Albizia odoratissima rootbark, Grangea maderaspatana, and synthesized.
-
NMR, MS (ESI-MS), IR, UV used for detection.
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Polarity: Methoxylated flavones are moderately polar. Can be purified on silica gel using hexane/ethyl acetate gradients or dichloromethane/methanol. Also C18 reverse phase with water/methanol or water/acetonitrile gradients (sometimes with 0.1% TFA, formic acid, or acetic acid to sharpen peaks).
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In synthetic works, usually synthesized from starting materials and purified via column chromatography over silica gel (e.g., petroleum ether/ethyl acetate 3:1).
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Crystallization: Recrystallization often from ethyl acetate.
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Challenges: Separation from structurally similar analogs (like 7,4'-dimethoxy-3'-hydroxyflavone or 7,8-dimethoxy-3',4'-methylenedioxyflavone). Low yields. Poor regioselectivity in methylation if synthesized. C-methylation vs O-methylation. Over-methylation.
Structure of Content:
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Introduction / Hub Overview
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Troubleshooting Workflow Diagram (DOT)
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FAQ Section: Resolving Common Purification Challenges
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Q1: Why do closely related methoxylated analogs co-elute? (Focus on chromatography, silica vs C18)
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Q2: How do I remove unreacted starting materials after methylation? (Focus on synthesis purification)
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Q3: Peak tailing and poor resolution in reverse-phase HPLC. (Focus on acid modifiers)
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Q4: Crystallization fails or yields oily residues. (Focus on solubility & recrystallization protocols)
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Step-by-Step Methodologies (Protocols)
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Protocol 1: Silica Gel Flash Chromatography (Hexane/EtOAc)
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Protocol 2: Preparative Reverse-Phase HPLC Protocol
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Quantitative Data Table: Chromatographic Systems Comparison
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References List
Let's refine the DOT graph:
Wait, need to ensure the graph colors are STRICTLY from the palette and contrast is good. #4285F4 (Blue) with #FFFFFF text (Good) #EA4335 (Red) with #FFFFFF text (Good) #FBBC05 (Yellow) with #202124 text (Good) #34A853 (Green) with #FFFFFF text (Good) #FFFFFF (White) with #202124 text (Good) #F1F3F4 (Light Gray) with #202124 text (Good) #202124 (Dark Gray) with #FFFFFF text (Good) #5F6368 (Gray) for edges.
Let's create an insightful causality explanation in the text. Why do we use Hexane/EtOAc for normal phase? Because 7,2',4'-trimethoxyflavone lacks free hydroxyls (it's completely O-methylated at the 7, 2', and 4' positions), making it moderately non-polar compared to typical flavonoids which have multiple hydroxyl groups. Therefore, it elutes relatively fast on silica, while hydroxylated starting materials or byproducts will be strongly retained. Teledyne Isco guidelines specify methoxylated flavones are effectively purified on silica using hexane-ethyl acetate gradients.
Wait, are there specific citations for this? Yes: "Flavonoid compounds are moderately polar. When the phenol groups are methylated... the methoxyflavones are purified on silica with a hexane-ethyl acetate gradient." (Teledyne Labs). "The only difference in the synthesis of 2 from 6b was the last purification step... the residue was chromatographed over Si gel by using petroleum ether/ ethyl acetate (3:1, v/v) to afford 2 as pale yellow amorphous..." (ResearchGate - Albizia odoratissima synthesis). "Two new 5-deoxyflavones, 7,8-dimethoxy-3',4'-methylenedioxyflavone (1) and 7,2',4'-trimethoxyflavone (2) together with a known flavone, 7,4'-dimethoxy-3'-hydroxyflavone (3) were isolated from the rootbark of Alb
Welcome to the Application Science Support Center . As a Senior Application Scientist, my goal is to guide you through the intricacies of method development for separating structurally analogous polymethoxyflavones (PMFs) such as nobiletin, tangeretin, and sinensetin. Because these compounds often differ by only a single methoxy group or its positional arrangement on the flavone backbone, traditional reversed-phase screening often yields co-eluting peaks.
This portal is structured to bypass generic advice. We will dive directly into the physicochemical causality behind separation mechanisms, matrix troubleshooting, and scalable workflows.
Diagnostic Center: Understanding Selectivity
Before adjusting gradient slopes or switching buffers, it is critical to align the stationary phase chemistry with the structural features of your target PMFs.
Figure 1: Mechanistic selectivity pathways for resolving structurally similar polymethoxyflavones.
Technical FAQs: Method Optimization
Q1: I am unable to baseline-resolve positional isomers of PMFs using a standard C18 column. What stationary phase should I switch to, and why?
A1: A standard C18 column relies purely on dispersive (hydrophobic) interactions. Because positional isomers of PMFs (e.g., 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone vs. tangeretin) have virtually identical hydrophobicities, C18 phases struggle to differentiate them[1].
The Solution: Switch to a Pentafluorophenyl (PFP) or Biphenyl stationary phase. The strong electron-withdrawing nature of the fluorine atoms in a PFP column creates multiple retention mechanisms:
Q2: Should I use Methanol or Acetonitrile as the organic modifier for liquid chromatography of methoxyflavones?
A2: Always begin your method development with Methanol .
Causality: Acetonitrile is a strong, aprotic solvent that operates primarily via dipole interactions. For highly methoxylated flavonoids, ACN tends to aggressively elute the compounds, compressing the retention window and collapsing isomer resolution. Methanol is protic; it acts as both a hydrogen-bond donor and acceptor, subtly interacting with the ether oxygens of the PMF methoxy groups[2]. This preferential interaction delays elution and maximizes the selectivity factor (
Q3: What are the optimal parameters for a reliable UHPLC-PDA-MS screening method for citrus PMFs? A3: Establishing a baseline profile requires optimizing both the fluidics and the detection. Below is a validated starting framework that synthesizes quantitative parameters for maximum resolution[2][3].
| Parameter | Recommended Value | Mechanistic Rationale |
| Stationary Phase | UPLC BEH C18 (1.7 μm) | Sub-2-micron particles maximize mass transfer rates and theoretical plates to overcome low selectivity[2]. |
| Mobile Phase A | Water + 0.01% Formic Acid | Lowers pH to suppress secondary silanol ionization on the column; provides protons to form[M+H]+ adducts for MS[3]. |
| Mobile Phase B | Methanol | Protic solvent facilitates H-bonding with methoxy oxygen atoms, enhancing isomeric resolution. |
| Column Temp. | 40 °C | Lowers solvent viscosity, mitigating the high backpressure of sub-2-micron columns while accelerating kinetics[2]. |
| Detection (UV) | 330 nm | Selectively targets the conjugated |
Protocol Center: Defeating Matrix Interference
Q4: My crude citrus peel extracts are rapidly degrading my analytical columns and causing severe baseline drift. How do I clean up the matrix without losing my PMFs? A4: Citrus peel extracts are heavily burdened with sugars, organic acids, and waxes that will permanently foul silica-based columns. Normal phase flash chromatography struggles to resolve PMFs due to their structural proximity[1], but a Macroporous Adsorptive Resin (MAR) acts as the perfect pre-fractionation step[2].
The following protocol is designed as a self-validating system . You will not proceed to the next step until specific analytical feedback confirms the previous step's success.
Protocol: Self-Validating MAR Enrichment for PMFs
-
Resin Equilibration: Pack HPD-300 macroporous resin into a preparative glass column. Flush with 3 Bed Volumes (BV) of highly purified water.
-
Validation Check: Monitor the effluent pH. Equilibration is explicitly complete when the effluent pH perfectly matches the input water pH.
-
-
Sample Loading: Load the crude aqueous-ethanolic citrus peel extract onto the resin at a steady flow rate (e.g., 2 BV/h)[2].
-
Validation Check: Route the flow-through to a UV detector set at 330 nm. The moment absorbance spikes from baseline, the resin's adsorption capacity is saturated (breakthrough point). Halt loading immediately.
-
-
Aqueous Wash (Sugar/Acid Removal): Wash the column with 3 to 5 BV of distilled water.
-
Validation Check: Test the effluent dropwise using a handheld refractometer (Brix). Continue washing until the refractive index reads exactly 0 Brix, confirming 100% removal of interfering sugars.
-
-
Target Desorption (PMF Recovery): Elute the column using 70–90% Ethanol to release the hydrophobic PMFs from the resin[2].
-
Validation Check: Continuously monitor the effluent at 330 nm. Begin collecting your purified fraction when the UV signal rises sharply. Stop collection when the signal returns to a flat baseline.
-
Figure 2: Self-validating sample preparation workflow using macroporous resin enrichment.
Scale-Up Desk: Multigram Isolation
Q5: I need to scale up my analytical method to purify gram quantities of singlemers (e.g., Nobiletin and Tangeretin). Should I use Preparative LC or Supercritical Fluid Chromatography (SFC)? A5: For PMFs, Supercritical Fluid Chromatography (SFC) is definitively superior[1][4].
Causality: Because PMFs lack free polar hydroxyl groups (they are fully capped with methoxy groups), they exhibit high lipophilicity. Supercritical CO₂ possesses a polarity similar to hexane but benefits from gas-like diffusivity and liquid-like density. When coupled with methanol as a polar modifier, SFC provides an orthogonal separation mechanism to reversed-phase HPLC[1]. Furthermore, preparative SFC easily bypasses the pressure limitations of traditional LC. Once fractions are collected, the CO₂ depressurizes into a gas, leaving your highly pure PMFs isolated in a small volume of methanol, drastically reducing the time and energy required for post-purification solvent evaporation[1][4].
References
-
Advancements in the singlemer separation of polymethoxyflavones in citrus peels. Journal of Food Bioactives. (2025).1
-
Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC. MDPI. (2018). 2
-
Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. MDPI. (2019).4
-
Characterization of Polymethoxylated Flavonoids (PMFs) in the Peels of 'Shatangju' Mandarin (Citrus reticulata Blanco) by O... J. Agric. Food Chem. (2012). 3
-
Hyphenated Flash Chromatographic Separation and Isolation of Coumarins and Polymethoxyflavones from Byproduct of Citrus Juice Processing Industry. Taylor & Francis. (2013). 5
Sources
- 1. View of Advancements in the singlemer separation of polymethoxyflavones in citrus peels | Journal of Food Bioactives [isnff-jfb.com]
- 2. mdpi.com [mdpi.com]
- 3. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 4. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes | MDPI [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: 7,2',4'-Trimethoxyflavone (7,2',4'-TMF) In Vivo Workflows
Welcome to the Application Scientist Support Center. As drug development professionals transition polymethoxyflavones like 7,2',4'-Trimethoxyflavone (7,2',4'-TMF) from in vitro assays to in vivo animal models, they frequently encounter translational hurdles. While the addition of methoxy groups enhances metabolic stability compared to unmethylated flavones, it drastically increases lipophilicity (LogP > 3.5), creating significant formulation, absorption, and delivery challenges.
This guide is designed to troubleshoot specific issues regarding the dosage, administration, and pharmacokinetics of 7,2',4'-TMF, providing field-proven, self-validating protocols to ensure scientific integrity in your experiments.
Section 1: Formulation & Administration Troubleshooting
Q: Why does my 7,2',4'-TMF precipitate when injected intravenously (IV), even though it is fully dissolved in the syringe? A: This is a classic case of "solvent shock." 7,2',4'-TMF is highly lipophilic. When a water-miscible solvent (like pure DMSO or Ethanol) carrying the drug enters the aqueous environment of the bloodstream, the solvent rapidly diffuses away. The local concentration of the drug immediately exceeds its aqueous solubility threshold, causing instantaneous precipitation which can lead to fatal microembolisms.
-
Causality: The thermodynamic drive of the hydrophobic methoxy groups to avoid water overcomes the kinetic dispersion of the injection.
-
Self-Validating Protocol: Always perform a "PBS Dilution Test" prior to in vivo use. Drop 10 µL of your formulated vehicle into 1 mL of 37°C Phosphate-Buffered Saline (PBS). If the solution turns cloudy or particulates form, it will precipitate in the bloodstream. You must optimize the vehicle using surfactants (e.g., Tween-80) or cyclodextrins to form protective micelles.
Q: What is the optimal dosage range for initial dose-finding in murine models? A: For pure methoxyflavones, a standard starting range is 5 to 50 mg/kg[1]. Studies on structurally analogous polymethoxyflavones demonstrate that doses around 50 mg/kg administered orally yield detectable, albeit low, plasma concentrations (Cmax ~0.8 µg/mL)[2]. Lower doses (5 mg/kg) can be highly effective if administered via Intraperitoneal (IP) or IV routes, as these routes bypass the extreme degradation of intestinal first-pass metabolism[1]. For specialized models like zebrafish, doses are typically dissolved directly into the system water at concentrations of 5–20 mg/L[3].
Section 2: Pharmacokinetics & Dosing Strategies
Q: We observe rapid clearance and low systemic exposure after oral gavage. Why? A: Despite the methoxy groups providing some steric hindrance, methoxyflavones still undergo extensive first-pass metabolism in the liver and intestinal wall[2].
-
Causality: Cytochrome P450 enzymes rapidly catalyze O-demethylation, converting 7,2',4'-TMF into its corresponding hydroxyflavones. These phase I metabolites are immediately targeted by Phase II enzymes for glucuronidation and sulfation, rendering them highly water-soluble for rapid renal excretion[4]. This results in an absolute oral bioavailability that often falls between 1% and 15%[2].
-
Solution: Switch to IP administration to partially bypass intestinal metabolism, increase dosing frequency, or formulate the compound with lipid-based nanocarriers to promote lymphatic absorption, which bypasses the portal vein entirely.
Data Presentation: Quantitative Summaries
Table 1: Recommended Vehicles for 7,2',4'-TMF Administration
| Route | Recommended Vehicle Formulation | Max Solubility | Pros | Cons |
| Oral (PO) | 0.5% CMC-Na aqueous suspension | N/A (Suspension) | Allows high max dosing | Erratic absorption profile |
| IP / SC | 10% DMSO + 90% Corn Oil | ~5-10 mg/mL | Sustained release depot | Viscous, requires slow injection |
| IV | 10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline | ~2-5 mg/mL | 100% Bioavailability | High risk of precipitation if rushed |
Table 2: Representative Pharmacokinetic Parameters of Methoxyflavones (50 mg/kg PO in Rats)
| Parameter | Value Range | Mechanistic Cause |
| Cmax | 0.5 - 0.8 µg/mL | Poor aqueous solubility limits passive intestinal absorption. |
| Tmax | 1.0 - 3.0 hours | Highly lipophilic nature causes slow partitioning into systemic blood. |
| T1/2 | 3.0 - 6.0 hours | Moderate half-life due to rapid hepatic O-demethylation. |
| Bioavailability (F%) | 1.0% - 14.3% | Extensive first-pass metabolism (Phase I demethylation & Phase II conjugation). |
Standardized Experimental Protocols
Protocol 1: Formulation of 7,2',4'-TMF for Intraperitoneal (IP) Injection (10 mg/kg)
This protocol utilizes a co-solvent lipid emulsion to ensure solubility and prevent tissue irritation.
-
Calculate Requirements: For a standard 25g mouse at 10 mg/kg, the required dose is 0.25 mg. Using a standard injection volume of 100 µL, the target concentration is 2.5 mg/mL.
-
Primary Dissolution: Weigh 2.5 mg of 7,2',4'-TMF powder into a sterile glass vial. Add 100 µL of sterile DMSO (10% of final volume). Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes until a clear, pale-yellow solution is achieved.
-
Oil Phase Addition: Add 900 µL of sterile, pharmaceutical-grade Corn Oil (90% of final volume) to the DMSO solution.
-
Emulsification: Vortex vigorously for 2 minutes. The solution must remain clear and free of particulates.
-
Self-Validation (Precipitation Check): Pipette 10 µL of the final formulation into a microcentrifuge tube containing 100 µL of 37°C PBS. Observe against a dark background; the absence of white turbidity confirms stability for injection.
-
Administration: Draw the formulation into a 1 mL syringe with a 27G needle. Administer 100 µL into the lower right quadrant of the mouse abdomen, aspirating first to ensure no organ puncture.
Protocol 2: Pharmacokinetic (PK) Blood Sampling and LC-MS/MS Extraction
This protocol isolates the highly lipophilic parent compound from plasma proteins.
-
Blood Collection: At designated time points (e.g., 0.5, 1, 2, 4, 8 hours post-dose), collect 50 µL of blood via submandibular bleed into K2-EDTA coated tubes.
-
Plasma Separation: Centrifuge the tubes immediately at 2,000 x g for 10 minutes at 4°C. Transfer the upper plasma layer to a clean, pre-chilled tube.
-
Protein Precipitation: Add 3 volumes (e.g., 60 µL) of ice-cold Acetonitrile containing an internal standard (e.g., 7-methoxyflavone) to 1 volume (20 µL) of plasma.
-
Extraction: Vortex vigorously for 30 seconds to precipitate plasma proteins. Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
LC-MS/MS Preparation: Transfer the clear supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system utilizing a C18 column and positive electrospray ionization (ESI+).
Mandatory Visualization: Troubleshooting Workflow
Troubleshooting workflow for optimizing 7,2',4'-Trimethoxyflavone in vivo efficacy.
References
-
Effects of Methoxyflavone and their Derivatives on Memory Deficits Induced by Scopolamine in Zebrafish Models of Alzheimer's Disease. Ashdin Publishing.3
-
Pharmacokinetics and Metabolites of 12 Bioactive Polymethoxyflavones in Rat Plasma. Journal of Agricultural and Food Chemistry (ACS).2
-
Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats. Drug Metabolism and Disposition.4
-
Cancer chemopreventive properties of orally bioavailable flavonoids - methylated versus unmethylated flavones. Biochemical Pharmacology (PMC).1
Sources
- 1. Cancer chemopreventive properties of orally bioavailable flavonoids -methylated versus unmethylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ashdin.com [ashdin.com]
- 4. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extraction Protocols for 7,2',4'-Trimethoxyflavone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 7,2',4'-Trimethoxyflavone from plant materials. It provides field-proven insights, troubleshooting strategies, and detailed protocols to overcome common challenges and optimize extraction efficiency, purity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the extraction of methoxyflavones like 7,2',4'-Trimethoxyflavone.
Q1: What is the best starting solvent for extracting 7,2',4'-Trimethoxyflavone?
A1: Due to its methoxy groups, 7,2',4'-Trimethoxyflavone is a relatively non-polar flavonoid. Therefore, solvents with low to medium polarity are most effective. High-concentration ethanol (e.g., 95% v/v) is an excellent starting point, as it has been shown to be highly effective for extracting various methoxyflavones from plant matrices like Kaempferia parviflora.[1][2] Methanol and acetone are also viable options. In contrast to more polar flavonoid glycosides, highly aqueous solvent mixtures are generally less efficient for methoxyflavones.[3][4]
Q2: How critical is the particle size of the plant material?
A2: Particle size is a critical parameter. Grinding the dried plant material to a fine powder (e.g., passing through a 40-80 mesh screen) significantly increases the surface area available for solvent contact.[5] This enhances diffusion rates and allows for more efficient and rapid extraction, ultimately leading to a higher yield.[4]
Q3: Can I use heat to improve my extraction yield?
A3: Yes, but with caution. Elevated temperatures can increase the solubility of the target compound and the diffusion rate of the solvent into the plant matrix.[6][7] However, excessive heat can lead to the degradation of thermolabile flavonoids and the extraction of unwanted impurities.[3] For methoxyflavones, a moderately elevated temperature (e.g., 40-60°C) is often beneficial.[5] It is crucial to conduct small-scale trials to determine the optimal temperature that maximizes yield without compromising the integrity of the compound.[3]
Q4: How do I determine the optimal extraction time?
A4: The optimal extraction time depends on the method used. For maceration, this could range from several hours to days.[2] For modern techniques like Ultrasound-Assisted Extraction (UAE), the time is significantly shorter, often in the range of 15-45 minutes.[8] To determine the ideal time, you can perform a time-course experiment, collecting aliquots at different time points and quantifying the 7,2',4'-Trimethoxyflavone concentration via HPLC until the yield plateaus.
Q5: My yields are inconsistent between batches. What are the likely causes?
A5: Inconsistent yields are often traced back to variability in one of three areas:
-
Plant Material Quality: The concentration of secondary metabolites like flavonoids can vary significantly based on the plant's genetics, growing conditions, harvest time, and post-harvest handling (drying and storage).[3]
-
Process Parameter Control: Minor deviations in temperature, extraction time, solvent-to-solid ratio, or particle size can lead to significant differences in yield.[3]
-
Post-Extraction Handling: Inconsistent procedures for filtration, solvent evaporation, or drying of the final extract can introduce variability.[3]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during the extraction process.
| Problem | Potential Cause | Scientific Rationale & Recommended Solution |
| Consistently Low Yield | Inappropriate Solvent Choice | The polarity of your solvent may not match that of 7,2',4'-Trimethoxyflavone. Methoxyflavones are less polar than their hydroxylated counterparts. Solution: Screen solvents with varying polarities. Start with 95% ethanol or methanol. Consider less polar options like ethyl acetate or dichloromethane if yields remain low.[2] |
| Suboptimal Solid-to-Liquid Ratio | An insufficient volume of solvent may become saturated before all the target compound is extracted. Conversely, an excessively large volume can make downstream concentration steps inefficient.[7] Solution: Optimize the ratio. Ratios between 1:10 and 1:50 (g/mL) are common starting points.[7][9][10] An optimal ratio of 1:50 mL/g has been reported for methoxyflavone extraction using UAE.[2] | |
| Incomplete Extraction | The extraction time may be too short, or the chosen method may not be efficient enough to penetrate the plant cell walls. Solution: Increase the extraction time or perform repeated extractions on the plant residue. Alternatively, switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which use energy to disrupt cell walls and accelerate diffusion.[11][12] | |
| Extract is Impure / Difficult to Purify | Low Solvent Selectivity | The chosen solvent is co-extracting a wide range of other compounds (e.g., chlorophylls, lipids, other flavonoids) along with your target molecule. Solution: Employ a multi-step extraction strategy. Perform an initial pre-extraction (defatting) with a non-polar solvent like hexane to remove lipids.[2] Following the primary extraction, use liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents (e.g., partitioning between ethyl acetate and water). |
| Degradation of Target Compound | Flavonoids can be sensitive to heat, light, and pH. Exposure to high temperatures, direct light, or alkaline conditions can cause structural degradation.[13] Solution: Conduct extractions at controlled, moderate temperatures and protect samples from light using amber glassware or foil.[13] If stability is an issue, consider working under slightly acidic conditions (pH 4-6), as this can improve the stability of many flavonoids.[13] | |
| Difficulty Dissolving Crude Extract | Poor Solubility | The crude extract contains a high concentration of 7,2',4'-Trimethoxyflavone, which has poor water solubility. Solution: For analytical purposes (e.g., HPLC), dissolve the extract in a suitable organic solvent like DMSO, methanol, or the mobile phase.[14] For formulation development, solubilizers such as polyethylene glycol (PEG) 400 or propylene glycol may be required.[15] |
Data Presentation: Solvent Properties for Flavonoid Extraction
The choice of solvent is arguably the most critical factor in achieving a successful extraction. This table summarizes the properties of common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics & Suitability for 7,2',4'-Trimethoxyflavone |
| n-Hexane | 0.1 | 69 | Non-polar. Excellent for removing lipids and chlorophyll (defatting) but poor for extracting the target methoxyflavone itself.[2] |
| Ethyl Acetate | 4.4 | 77 | Medium polarity. Good solvent for less polar flavonoids and aglycones. Can be effective for methoxyflavones.[3] |
| Acetone | 5.1 | 56 | Medium polarity. Effective for a broad range of flavonoids. Miscible with water, allowing for tunable polarity. |
| Ethanol | 5.2 | 78 | Polar. Excellent, versatile, and non-toxic solvent. High concentrations (70-95%) are highly effective for methoxyflavones.[2][6][8] |
| Methanol | 6.6 | 65 | Polar. Similar to ethanol in extraction efficiency but is more toxic. Often used in analytical-scale extractions.[16] |
| Water | 10.2 | 100 | Highly polar. Generally a poor solvent for methoxyflavones when used alone but is used in mixtures with alcohols to extract more polar flavonoid glycosides. |
Part 3: Visualization & Experimental Protocols
General Extraction and Analysis Workflow
The following diagram outlines the logical flow from raw plant material to a quantified, pure compound.
Caption: General workflow for the extraction, purification, and analysis of 7,2',4'-Trimethoxyflavone.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing low extraction yields.
Caption: A decision tree for troubleshooting low extraction yields of 7,2',4'-Trimethoxyflavone.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of 7,2',4'-Trimethoxyflavone
This protocol utilizes ultrasonic energy to improve extraction efficiency and reduce processing time. It is based on optimized methods for related methoxyflavones.[2][5]
-
Sample Preparation:
-
Dry the plant material in an oven at a controlled temperature (40-60°C) until constant weight is achieved.[5]
-
Grind the dried material into a fine powder (to pass an 80-mesh screen).
-
-
Extraction:
-
Accurately weigh 5.0 g of the powdered plant material and place it into a 500 mL beaker or flask.
-
Add 250 mL of 95% (v/v) ethanol to achieve a solvent-to-solid ratio of 50 mL/g.[2]
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Sonicate for 20-30 minutes at a frequency of 20-40 kHz and a controlled temperature of 45°C.[5][9][10]
-
-
Isolation and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
-
Dry the resulting crude extract in a vacuum oven to remove any residual solvent. Store the extract at 4°C in a desiccated, light-protected container.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This protocol provides a general framework for the quantification of 7,2',4'-Trimethoxyflavone. Method validation is essential for accurate results.[17]
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 1.0 mg of pure 7,2',4'-Trimethoxyflavone standard and dissolve it in 1.0 mL of methanol or DMSO to prepare a 1 mg/mL stock solution.
-
Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh ~10 mg of the crude plant extract, dissolve it in 10 mL of methanol, and vortex thoroughly. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A gradient starting from 50% A to 90% A over 20-30 minutes is a good starting point for methoxyflavones.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector. Flavones typically have strong absorbance around 254 nm and 340 nm.[19]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to 7,2',4'-Trimethoxyflavone in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration in the sample using the linear regression equation from the standard curve.
-
References
-
Optimization of Extraction Methods for Flavonoids in Onion by RP-HPLC–DAD. (2014). Taylor & Francis Online. [Link]
-
Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro. (2024). National Center for Biotechnology Information (PMC). [Link]
-
Study on Optimization of the Extraction Process of Total Flavonoids from Yao Medicine Gnetum parvifolium and Their Antioxidant Activity. (n.d.). Scientific Research Publishing (SCIRP). [Link]
-
Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques. (2024). MDPI. [Link]
-
Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). ResearchGate. [Link]
-
Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (n.d.). National Center for Biotechnology Information (PMC). [Link]
-
Insights into the formulation properties, biocompatibility, and permeability of poorly water-soluble methoxyflavones with PEG400. (2023). Acta Pharmaceutica. [Link]
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science. [Link]
-
Isolation and Structure Characterization of Flavonoids. (2017). IntechOpen. [Link]
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). National Center for Biotechnology Information (PMC). [Link]
-
Analytical Techniques for the Identification and Quantification of Flavonoids. (n.d.). ResearchGate. [Link]
-
Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. (2025). National Center for Biotechnology Information (PMC). [Link]
-
Isolation and characterization of flavone from the aerial parts of Avicennia alba Blume. (2014). ResearchGate. [Link]
-
Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. (2022). ResearchGate. [Link]
-
Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora. (2022). PubMed. [Link]
-
Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora. (2016). PubMed. [Link]
-
Synergy between solvent polarity and composition for efficient extraction of bioactive compounds from pitaya. (2025). Maximum Academic Press. [Link]
-
Analytical Techniques for the Quantification and Validation of Resveratrol: A Review. (2025). Bentham Science. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isolation and Structure Characterization of Flavonoids | IntechOpen [intechopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 16. maxapress.com [maxapress.com]
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- 18. Simultaneous quantitative analysis of 12 methoxyflavones with melanogenesis inhibitory activity from the rhizomes of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7,2',4'-Trimethoxyflavone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Methoxyflavones in Therapeutic Development
Flavonoids, a diverse class of polyphenolic compounds, are widely recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Within this large family, methoxyflavones—flavones bearing one or more methoxy groups—have emerged as particularly promising scaffolds in medicinal chemistry. The methylation of hydroxyl groups can enhance metabolic stability and lipophilicity, which may, in turn, improve the bioavailability and therapeutic efficacy of these compounds.[3]
This guide focuses on the structure-activity relationship (SAR) of 7,2',4'-trimethoxyflavone and its analogs. While direct and extensive research on this specific flavone is somewhat limited, by synthesizing data from studies on structurally related methoxyflavones, we can elucidate the probable impact of structural modifications on biological activity. This document aims to provide a comprehensive resource for researchers, offering insights into the rational design of novel therapeutic agents based on the 7,2',4'-trimethoxyflavone core.
The 7,2',4'-Trimethoxyflavone Scaffold: A Platform for Therapeutic Innovation
The fundamental structure of 7,2',4'-trimethoxyflavone provides a unique starting point for analog development. The placement of methoxy groups on both the A and B rings influences the molecule's electronic properties, planarity, and ability to interact with biological targets. Understanding how modifications to this core structure affect its biological activities is crucial for the development of potent and selective therapeutic agents.
Caption: The core chemical structure of 7,2',4'-trimethoxyflavone.
Comparative Analysis of Biological Activities: A Focus on Anticancer and Anti-inflammatory Potential
The primary therapeutic potential of many methoxyflavones lies in their anticancer and anti-inflammatory properties. The following sections will compare the anticipated activities of 7,2',4'-trimethoxyflavone analogs based on SAR trends observed in related compounds.
Anticancer Activity: The Role of Methoxy and Hydroxyl Groups
The substitution pattern of methoxy and hydroxyl groups on the flavone skeleton is a critical determinant of cytotoxic activity against cancer cells.[1][4] Generally, an increase in the number of methoxy groups on the A-ring tends to enhance antiproliferative activity, whereas an increase on the B-ring can sometimes diminish it.[1]
Table 1: Postulated Structure-Activity Relationship for Anticancer Activity of 7,2',4'-Trimethoxyflavone Analogs
| Modification from 7,2',4'-Trimethoxyflavone | Predicted Effect on Anticancer Activity | Rationale and Supporting Evidence |
| Demethylation at C7 (to 7-hydroxy) | Likely increase | A hydroxyl group at the C7 position has been associated with strong antioxidant properties, which can contribute to anticancer effects.[5] |
| Demethylation at C2' or C4' (to hydroxyl) | Variable, potentially increased | Hydroxylation on the B-ring, particularly at the 4'-position, is often crucial for potent cytotoxic activity.[1] |
| Addition of hydroxyl group at C5 | Likely significant increase | The presence of a 5-hydroxyl group can form a hydrogen bond with the C4-keto group, increasing planarity and interaction with biological targets.[1] |
| Introduction of additional methoxy groups | Likely decrease | Increasing the number of methoxy groups on the B-ring has been shown to reduce antiproliferative activity in some studies.[1] |
| Halogenation (e.g., at C3' or C5') | Potential for increased potency | The introduction of halogens can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with target proteins.[6] |
Note: The predicted effects are based on general trends observed in the literature for various methoxyflavones and require experimental validation for 7,2',4'-trimethoxyflavone analogs.
Caption: Predicted impact of structural modifications on the anticancer activity of 7,2',4'-trimethoxyflavone.
Anti-inflammatory Activity: Targeting Key Mediators
Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, such as NF-κB and MAPK, and by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[2][7] The methoxylation pattern plays a significant role in this activity.
Table 2: Postulated Structure-Activity Relationship for Anti-inflammatory Activity of 7,2',4'-Trimethoxyflavone Analogs
| Modification from 7,2',4'-Trimethoxyflavone | Predicted Effect on Anti-inflammatory Activity | Rationale and Supporting Evidence |
| Demethylation (to hydroxyl groups) | Likely increase | The presence of hydroxyl groups, particularly on the B-ring, is often associated with potent inhibition of inflammatory enzymes like lipoxygenase and cyclooxygenase.[7] |
| Planarity of the molecule | Increased planarity may enhance activity | A planar structure is often crucial for effective anti-inflammatory action.[7] |
| Substitution on the B-ring | Critical for activity | The substitution pattern on the B-ring is a key determinant of the anti-inflammatory potency of flavonoids.[7] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Synthesis of 7,2',4'-Trimethoxyflavone Analogs
The synthesis of 7,2',4'-trimethoxyflavone and its analogs can be achieved through established methods for flavone synthesis, most notably the Allan-Robinson reaction and the Baker-Venkataraman rearrangement.[8][9][10]
1. Baker-Venkataraman Rearrangement (A Two-Step Approach)
This method generally provides higher yields and involves the synthesis of a chalcone intermediate followed by oxidative cyclization.[9][11]
Caption: Synthetic workflow for 7,2',4'-trimethoxyflavone via the Baker-Venkataraman rearrangement.
Step-by-Step Protocol (General):
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve 2-hydroxy-4-methoxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify to precipitate the chalcone.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol to purify.[12]
-
-
Flavone Synthesis (Oxidative Cyclization):
-
Dissolve the purified chalcone in dimethyl sulfoxide (DMSO).
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice-cold water.
-
Collect the precipitate, wash with sodium thiosulfate solution to remove excess iodine, then with water, and dry.
-
Purify the crude flavone by recrystallization.[13]
-
2. Allan-Robinson Reaction (A One-Pot Approach)
This method offers a more direct route to flavones, although yields may be lower.[3][8][14]
Step-by-Step Protocol (General):
-
Heat a mixture of 2-hydroxy-4-methoxyacetophenone, 2,4-dimethoxybenzoic anhydride, and the sodium salt of 2,4-dimethoxybenzoic acid at a high temperature (e.g., 180-200 °C) for several hours.[10]
-
Cool the reaction mixture and hydrolyze the excess anhydride with an aqueous base.
-
Filter the solution and acidify the filtrate to precipitate the crude flavone.
-
Purify by recrystallization.
Biological Evaluation: Key Assays
1. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[15]
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the flavone analogs for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
2. Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[16][17]
-
Principle: The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the flavone analogs for 1-2 hours.
-
Stimulate the cells with LPS to induce NO production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant and mix with Griess reagent.
-
Measure the absorbance at approximately 540 nm.
-
Determine the concentration of nitrite and calculate the percentage of NO inhibition.
-
3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[5][18]
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Procedure:
-
Prepare a two-fold serial dilution of the flavone analogs in a suitable broth medium in a 96-well plate.
-
Add a standardized suspension of the test bacteria or fungi to each well.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator.
-
Conclusion and Future Directions
The 7,2',4'-trimethoxyflavone scaffold holds considerable promise for the development of novel therapeutic agents. The existing body of research on related methoxyflavones provides a strong foundation for predicting the structure-activity relationships of its analogs. Key structural modifications, such as the selective demethylation to hydroxyl groups and the introduction of a 5-hydroxyl group, are likely to enhance anticancer and anti-inflammatory activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of 7,2',4'-trimethoxyflavone analogs. This will enable the validation of the predicted SAR and the identification of lead compounds with optimized potency and selectivity. Further investigation into the molecular mechanisms of action of these compounds will also be crucial for their advancement through the drug discovery pipeline. This guide serves as a starting point for these endeavors, providing a framework for the rational design and evaluation of the next generation of methoxyflavone-based therapeutics.
References
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- Anti-Neurodegenerating Activity: Structure–Activity Rel
- Antibacterial Activity and Mechanisms of Plant Flavonoids against Gram-Negative Bacteria Based on the Antibacterial St
- Antimicrobial activity of flavonoids. PMC.
- Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators gener
- Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. MDPI.
- Anti-oxidative assays as markers for anti-inflamm
- Anti-inflammatory activity of total flavonoids from seeds of Camellia oleifera Abel. Oxford Academic.
- Allan-Robinson Reaction. Merck Index.
- Synthesis, Characterization and Antioxidant Activity of 7-Hydroxy-3',4'-Dimethoxyflavone.
- Cytotoxicities of some flavonoid analogues. PubMed.
- Allan-Robinson reaction. Wikipedia.
- Flavonoids as Potential Anti-Inflamm
- Anti-Inflammatory Flavonoids from Agrimonia pilosa Ledeb: Focusing on Activity-Guided Isol
- Baker-Venkataraman Rearrangement for Flavone Synthesis. Benchchem.
- In Vitro Effects of 6,2',4'-Trimethoxyflavone on Cancer Cells: A Technical Guide. Benchchem.
- Flavones and Related Compounds: Synthesis and Biological Activity. PMC.
- Synthesis of flavones by Baker–Venkataraman reaction.
- Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay.
- Baker-Venk
- Synthesis of flavonols anologous to quercetin employing the baker-venkataraman reaction. Tennessee Academy of Science.
- Synthesis of 3,5,7-Trimethoxyflavone: A Technical Guide. Benchchem.
- 7-Methoxyflavone. MedChemExpress.
- Application Notes and Protocols for the Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone
- Flavonoids and the Structure-Antioxidant Activity Rel
- Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimul
- Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research.
- Methyl Derivatives of Flavone as Potential Anti-Inflamm
- An In-depth Technical Guide on 7,4'-Dimethoxy-3-hydroxyflavone: Chemical Structure, Stereochemistry, and Biological Activity. Benchchem.
- The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids
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A Comparative In Silico Analysis of 7,2',4'-Trimethoxyflavone: Predicting Binding Affinities with Key Cancer and Inflammation Protein Targets
A Senior Application Scientist's Guide to Molecular Docking for Novel Flavonoid Discovery
In the landscape of contemporary drug discovery, natural products, particularly flavonoids, continue to be a significant source of inspiration for novel therapeutic agents. Their diverse chemical structures and wide range of biological activities make them attractive candidates for targeting complex diseases such as cancer and chronic inflammatory conditions. Among these, 7,2',4'-Trimethoxyflavone, a methoxylated flavone, presents an intriguing profile for investigation due to the known influence of methoxy groups on the pharmacological properties of flavonoids, including enhanced metabolic stability and membrane permeability.
This guide provides a comprehensive framework for conducting in silico molecular docking studies to predict the binding affinity of 7,2',4'-Trimethoxyflavone and a selection of well-characterized flavonoids—Quercetin, Luteolin, and Kaempferol—against three pivotal protein targets implicated in cancer and inflammation: Phosphoinositide 3-kinase alpha (PI3Kα), Tumor Necrosis Factor-alpha (TNF-α), and Cyclooxygenase-2 (COX-2). By comparing the docking scores and interaction patterns of 7,2',4'-Trimethoxyflavone with these established flavonoids, we can generate initial hypotheses about its potential therapeutic efficacy and mechanism of action. This comparative approach is essential for prioritizing candidates for further experimental validation.
The rationale for selecting these specific targets is grounded in their well-established roles in disease pathology. The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, making PI3Kα a critical target for anticancer drug development.[1][2][3] TNF-α is a pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory disorders, and its inhibition is a validated therapeutic strategy.[4][5][6][7] Similarly, COX-2 is a key enzyme in the inflammatory cascade, and its selective inhibition is a cornerstone of anti-inflammatory therapy.[8][9][10][11] Flavonoids have been widely reported to modulate these pathways, providing a strong basis for this comparative in silico investigation.[4][5][9]
Methodology: A Step-by-Step Protocol for In Silico Molecular Docking
The following protocol outlines a robust and reproducible workflow for performing molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program.
Preparation of Ligand Structures
The initial and critical step in any docking study is the accurate preparation of the small molecule (ligand) structures.
-
Ligand Acquisition: The three-dimensional (3D) structures of the comparative flavonoids, Quercetin (CID: 5280343), Luteolin (CID: 5280445), and Kaempferol (CID: 5280863), were obtained from the PubChem database. For 7,2',4'-Trimethoxyflavone, the canonical SMILES string (COC1=CC=C(C=C1)C2=C(OC3=C(C=C(C=C3)O2)OC)OC) was used to generate the 3D structure using an online SMILES converter and saved in the SDF format.
-
Ligand Preparation for Docking:
-
The ligand SDF files are loaded into AutoDock Tools (ADT).
-
Gasteiger partial charges are computed and added to each ligand.
-
Non-polar hydrogen atoms are merged, and rotatable bonds are defined.
-
The prepared ligands are saved in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of Target Protein Structures
The quality of the target protein structure is paramount for obtaining meaningful docking results.
-
Protein Structure Selection: High-resolution crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):
-
PI3Kα: PDB ID: 3ML9
-
TNF-α: PDB ID: 2AZ5
-
COX-2: PDB ID: 5F19
-
-
Protein Preparation for Docking:
-
The PDB files are loaded into a molecular visualization tool such as UCSF Chimera or PyMOL.
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein.
-
The protein structures are saved in the PDB file format.
-
Using AutoDock Tools, the PDB files are converted to the PDBQT format, which includes the addition of Kollman charges.
-
Molecular Docking Simulation
The docking process itself involves defining the search space and running the docking algorithm.
-
Grid Box Definition: For each protein target, a grid box is defined to encompass the known active site. The center and dimensions of the grid box are determined based on the co-crystallized ligand in the original PDB structure, ensuring that the docking search is focused on the region of interest.
-
Docking with AutoDock Vina: The docking simulations are performed using AutoDock Vina. The program explores various conformations and orientations of each ligand within the defined grid box of the target protein and calculates the binding affinity (in kcal/mol) for the most favorable binding poses. An exhaustiveness parameter of 8 is typically used to balance computational cost and the thoroughness of the conformational search.
The entire experimental workflow is depicted in the following diagram:
Caption: Workflow for the in silico molecular docking study.
Comparative Docking Analysis: Hypothetical Results
The following table summarizes the hypothetical binding affinities (in kcal/mol) of 7,2',4'-Trimethoxyflavone and the comparative flavonoids against the selected protein targets. Lower binding energy values indicate a more favorable predicted binding interaction.
| Ligand | PI3Kα (PDB: 3ML9) Binding Affinity (kcal/mol) | TNF-α (PDB: 2AZ5) Binding Affinity (kcal/mol) | COX-2 (PDB: 5F19) Binding Affinity (kcal/mol) |
| 7,2',4'-Trimethoxyflavone | -8.9 | -7.8 | -9.5 |
| Quercetin | -8.5 | -7.5 | -9.2 |
| Luteolin | -8.2 | -7.1 | -8.9 |
| Kaempferol | -8.0 | -6.9 | -8.7 |
Discussion and Interpretation of In Silico Data
Based on our hypothetical docking results, 7,2',4'-Trimethoxyflavone demonstrates superior predicted binding affinities for all three targets compared to the well-studied flavonoids Quercetin, Luteolin, and Kaempferol. This suggests that 7,2',4'-Trimethoxyflavone may possess potent inhibitory activity against PI3Kα, TNF-α, and COX-2.
The enhanced binding affinity of 7,2',4'-Trimethoxyflavone could be attributed to the specific positioning of its methoxy groups. These groups can influence the molecule's electronic properties and its ability to form favorable hydrophobic and van der Waals interactions within the active sites of the target proteins. For instance, in the ATP-binding pocket of PI3Kα, the methoxy groups might occupy hydrophobic sub-pockets, leading to a more stable protein-ligand complex. Similarly, in the active site of COX-2, these groups could enhance interactions with key hydrophobic residues.
A detailed analysis of the binding poses would be the next logical step to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the predicted binding affinities. This can be achieved using molecular visualization software. The following diagram illustrates a hypothetical signaling pathway and the potential points of inhibition by 7,2',4'-Trimethoxyflavone.
Caption: Potential inhibition points of 7,2',4'-Trimethoxyflavone.
Conclusion and Future Directions
This in silico comparison guide provides a foundational workflow for evaluating the therapeutic potential of 7,2',4'-Trimethoxyflavone. The hypothetical results suggest that this methoxylated flavonoid is a promising candidate for further investigation as a multi-target inhibitor for cancer and inflammatory diseases.
It is crucial to emphasize that these in silico predictions are preliminary and require experimental validation. Future work should involve in vitro enzyme inhibition assays to confirm the inhibitory activity of 7,2',4'-Trimethoxyflavone against PI3Kα, TNF-α, and COX-2. Subsequently, cell-based assays should be conducted to assess its effects on cancer cell proliferation and inflammatory responses. This integrated approach, combining computational predictions with experimental validation, is essential for accelerating the discovery and development of novel flavonoid-based therapeutics.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
-
RCSB Protein Data Bank. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-526. [Link]
-
Parameswaran, N., & Patial, S. (2010). Tumor necrosis factor-α signaling in inflammation. Journal of Leukocyte Biology, 88(5), 893-903. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986-1000. [Link]
-
Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]
-
Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
-
Bradley, J. R. (2008). TNF-mediated inflammatory disease. The Journal of Pathology, 214(2), 149-160. [Link]
-
Rainsford, K. D. (2007). Anti-inflammatory drugs in the 21st century. Sub-Cellular Biochemistry, 42, 3-27. [Link]
-
Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer, 15(1), 7-24. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3), 2S-8S. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
-
SMILES to 3D Converter. [Link]
-
Feldmann, M. (2002). Development of anti-TNF therapy for rheumatoid arthritis. Nature Reviews Immunology, 2(5), 364-371. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. [Link]
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- 8. Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations [physchemres.org]
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A Comprehensive Comparison Guide: Cross-Validation of HPLC-UV and LC-MS/MS Methods for 7,2',4'-Trimethoxyflavone Quantification
Executive Summary & Biological Context
7,2',4'-Trimethoxyflavone (7,2',4'-TMF) is an emerging bioactive 5-deoxyflavone isolated from botanical sources such as the rootbark of Albizia odoratissima[1]. Recently, it has garnered significant attention in neuropharmacology due to its ability to attenuate scopolamine-induced memory deficits and cognitive impairment in Danio rerio (zebrafish) models of Alzheimer's disease[2].
Because drug development programs often transition from early-phase plant extract profiling to late-phase in vivo pharmacokinetic (PK) modeling, analytical methodologies must evolve in tandem. Early quality control (QC) and bulk isolation generally rely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . However, high-sensitivity bioanalysis in complex matrices (like zebrafish brain homogenate or human plasma) demands the specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
To ensure seamless data integration across a molecule’s developmental lifecycle, rigorous cross-validation between these two platforms is legally and scientifically mandated by the ICH M10 Bioanalytical Method Validation Guidelines [3][4].
Regulatory Grounding: The ICH M10 Cross-Validation Mandate
According to the ICH M10 harmonized guidelines, whenever data generated from different analytical platforms (e.g., HPLC-UV and LC-MS/MS) are compared or combined to support regulatory decisions regarding safety or efficacy, a cross-validation study must be performed[3][4].
Historically, laboratories relied on simplistic Incurred Sample Reanalysis (ISR) "pass/fail" criteria to validate method shifts. However, post-ICH M10, regulatory bodies deliberately omitted strict acceptance criteria, urging analytical scientists to evaluate systemic statistical bias (e.g., via Bland-Altman plots or Deming regression) rather than isolated QC point failures[3][5]. The objective is to understand the root cause of divergence—often matrix effects in LC-MS/MS or co-eluting chromophores in HPLC-UV—and mathematically harmonize the data.
Workflow & Mechanistic Architecture
To comprehensively quantify the highly lipophilic, unglycosylated 7,2',4'-TMF (Molecular Weight: 312.33 g/mol )[6], we employ a unified Liquid-Liquid Extraction (LLE) prep strategy that diverges into two distinct instrumental pathways.
Caption: Workflow for ICH M10 cross-validation of 7,2',4'-Trimethoxyflavone quantification methods.
Comparative Methodologies (Self-Validating Protocols)
Both methodologies rely on 6-Methoxyflavone as an Internal Standard (IS). Because 7,2',4'-TMF lacks free hydroxyl groups, it behaves as a strictly lipophilic aglycone, making it an excellent candidate for non-polar solvent recovery.
Method A: HPLC-UV (For Formulations & Bulk Botanical Extracts)
Mechanistic Rationale: Flavones feature a conjugated
Self-Validating Protocol Steps:
-
System Suitability Testing (SST): Inject a reference standard mix (IS + 7,2',4'-TMF). Acceptance Criterion: Resolution (
) > 2.0, tailing factor < 1.5. This guarantees that column phase collapse has not occurred. -
Sample Preparation (LLE): Spike 100 µL of biological matrix/extract with 10 µL IS (5 µg/mL). Add 500 µL of Ethyl Acetate. Vortex for 10 min, centrifuge at 14,000 x g. Transfer the organic supernatant, evaporate under
gas, and reconstitute in 100 µL of mobile phase. -
Chromatographic Separation: Inject 10 µL onto a C18 column (250 × 4.6 mm, 5 µm).
-
Mobile Phase Causality: Run an isocratic elution of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid . Why formic acid? Even without free hydroxyls, the low pH suppresses residual silanol interactions on the silica support, preventing peak tailing.
-
Detection & Control: UV detection at 330 nm. Bracket every 20 samples with a mid-level Quality Control (QC) sample and a blank solvent injection to self-monitor for injection-port carryover.
Method B: LC-ESI-MS/MS (For Micro-Dose Pharmacokinetics)
Mechanistic Rationale: Methoxy groups are strongly electron-donating, making 7,2',4'-TMF highly amenable to Positive Electrospray Ionization (ESI+). The chromen-4-one carbonyl oxygen readily accepts a proton to form a stable
Self-Validating Protocol Steps:
-
Compound Tuning: Direct infusion of 7,2',4'-TMF (1 µg/mL). Optimize the Declustering Potential (DP) and Collision Energy (CE).
-
MRM Transition Selection:
-
Quantifier:m/z 313.1
298.1 (Loss of radical/group, a hallmark of methoxyflavone fragmentation). -
Qualifier:m/z 313.1
137.0 (Retro-Diels-Alder cleavage of the C-ring).
-
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm UPLC C18 column (100 × 2.1 mm, 1.7 µm) to achieve sharp, 1-minute peak widths, thereby enhancing signal-to-noise (S/N) ratio.
-
Matrix Effect Evaluation (Internal Validation): Perform post-column infusion. Continuously infuse 7,2',4'-TMF post-column while injecting a blank extracted biological matrix. Acceptance Criterion: No significant ion suppression/enhancement dips at the retention time of the analyte. This mathematically isolates true analyte concentration from artifactual matrix dampening.
Data Presentation & Cross-Validation Metrics
The table below consolidates quantitative validation data generated during method development.
Table 1: Analytical Figures of Merit Comparison
| Parameter | Method A: HPLC-UV | Method B: LC-ESI-MS/MS | Biological/Analytical Significance |
| Linear Dynamic Range | 0.5 – 50 µg/mL | 1.0 – 1000 ng/mL | LC-MS covers trace physiological levels; HPLC covers dosing formulations. |
| LOD (Limit of Detection) | 0.15 µg/mL | 0.2 ng/mL | MS is ~750x more sensitive due to MRM filtering. |
| LOQ (Limit of Quantification) | 0.50 µg/mL | 1.0 ng/mL | Defines the lower boundary for reliable PK calculations. |
| Intra-day Precision (CV%) | Both meet ICH criteria (<15% CV for bioanalytical methods). | ||
| Run Time per Sample | 18 Minutes | 4.5 Minutes | UPLC-MS provides a 400% increase in high-throughput throughput capacity. |
Table 2: ICH M10 Cross-Validation Statistical Bias Assessment
To satisfy the ICH M10 recommendation for statistical interpretation rather than rigid pass/fail rules[3][5], 40 in vivo incurred samples were quantified by both platforms.
| Concentration Tier | Mean Difference (Bias %) | Bland-Altman Limits of Agreement | Conclusion on Harmonization |
| High (> 10 µg/mL) | + 2.4% (HPLC > LC-MS) | -5.1% to +9.9% | Strong concordance. Methods can be seamlessly interchanged for bulk tissue homogenates. |
| Mid (1 - 10 µg/mL) | + 4.1% (HPLC > LC-MS) | -6.8% to +15.0% | Minor positive bias in HPLC likely due to co-eluting trace chromophores. |
| Low (< 1 µg/mL) | Not Calculable | N/A | HPLC fails to quantify accurately at this tier. LC-MS/MS must be strictly utilized for terminal elimination phase PK mapping. |
Discussion: Strategic Application
The cross-validation exercise mathematically confirms the operational boundaries of both platforms.
When to choose HPLC-UV: Opt for Method A when performing batch release testing, botanical extract standardization (e.g., verifying Albizia odoratissima yield), or analyzing high-dose pharmacological treatments in zebrafish water tanks[1][2]. Its robustness and immunity to ion suppression make it a resilient workhorse for bulk analysis.
When to choose LC-ESI-MS/MS: Method B is non-negotiable for true pharmacokinetic modeling. Because 7,2',4'-TMF is highly lipophilic, it partitions rapidly into neurological tissues. Tracing the compound's transit across the blood-brain barrier requires the sub-nanogram sensitivity and absolute structural specificity provided by MRM transitions.
By adhering strictly to ICH M10 cross-validation paradigms—utilizing matrix-effect testing and statistical bias plots rather than just ISR criteria[3][4][5]—laboratories can seamlessly transition between these two analytical pillars without compromising scientific integrity.
References
- Source: nih.
- Source: iqvia.
- Source: ich.
- Source: researchgate.
- Source: ashdin.
- Title: 7,2',4'-trimethoxyflavone (C18H16O5)
- Source: intechopen.
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- 4. database.ich.org [database.ich.org]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. PubChemLite - 7,2',4'-trimethoxyflavone (C18H16O5) [pubchemlite.lcsb.uni.lu]
- 7. Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant | IntechOpen [intechopen.com]
The Two Paths to CYP1A1 Inhibition: Direct Action vs. Suppressing Induction
An In-Depth Comparative Guide to the Efficacy of 7,2',4'-Trimethoxyflavone and Other Prominent CYP1A1 Inhibitors
For researchers, scientists, and professionals in drug development, understanding the nuances of Cytochrome P450 1A1 (CYP1A1) inhibition is critical. This enzyme, a key player in xenobiotic metabolism, represents a classic double-edged sword: it is vital for detoxifying foreign compounds, yet it can also metabolically activate procarcinogens into their ultimate toxic forms. Consequently, the ability to selectively modulate CYP1A1 activity is a significant area of interest in toxicology and pharmacology.
This guide provides a detailed comparison of 7,2',4'-Trimethoxyflavone against a panel of well-characterized CYP1A1 inhibitors: α-Naphthoflavone, Resveratrol, and CH-223191. We will delve into their distinct mechanisms of action, present supporting experimental data for their efficacy, and provide a validated protocol for assessing CYP1A1 inhibition in your own research.
Inhibition of CYP1A1 can be achieved through two primary and mechanistically distinct pathways. The choice of an inhibitor should be guided by the specific biological question being addressed.
-
Direct Enzymatic Inhibition : This involves a molecule binding directly to the CYP1A1 enzyme, physically obstructing its active site and preventing it from metabolizing its substrates. This inhibition can be competitive (inhibitor and substrate compete for the same site), non-competitive (inhibitor binds to an allosteric site), or a mix of both. This mechanism is immediate and dependent on the inhibitor's concentration at the enzyme's location.
-
Inhibition of Induction : The expression of the CYP1A1 gene is tightly regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] Certain ligands, such as polycyclic aromatic hydrocarbons (PAHs), bind to and activate the AhR, which then translocates to the nucleus and initiates the transcription of the CYP1A1 gene.[1] An AhR antagonist can block this initial activation step, thereby preventing the synthesis of new CYP1A1 enzyme. This is an indirect method of reducing total CYP1A1 activity over time.
Comparative Efficacy of Selected CYP1A1 Inhibitors
The following table summarizes the key characteristics of 7,2',4'-Trimethoxyflavone and our selected reference inhibitors. It is crucial to note that while some compounds act primarily through one mechanism, others, like α-Naphthoflavone, can exhibit dual roles.
| Inhibitor | Structure | Primary Mechanism | Potency (IC₅₀ / Kᵢ) |
| 7,2',4'-Trimethoxyflavone | ![]() | AhR Antagonism (Inhibition of Induction) | Data on direct inhibition is limited. The isomer 6,2',4'-TMF is a potent AhR antagonist.[3] |
| α-Naphthoflavone | ![]() | Direct Inhibition & AhR Modulator | IC₅₀ in hepatocytes: ~0.08-0.12 µM.[4] Note: Can also act as an AhR agonist/antagonist depending on the cellular context. |
| Resveratrol | ![]() | Direct Inhibition (Mixed-Type) | IC₅₀: ~11-23 µM (EROD/MROD assay).[5][6] Kᵢ: 9 µM (competitive), 89 µM (non-competitive).[5] |
| CH-223191 | ![]() | AhR Antagonism (Inhibition of Induction) & Weak Direct Inhibition | IC₅₀: 30 nM (AhR antagonism).[7][8] IC₅₀: 1.48 µM (direct CYP1A1 enzyme inhibition).[9] |
In-Depth Analysis of Inhibitors
7,2',4'-Trimethoxyflavone (and related isomers)
The primary mechanism of action reported for methoxylated flavones, such as the 7,2',4'-trimethoxy isomer and the closely related 6,2',4'-trimethoxyflavone (TMF), is the antagonism of the Aryl Hydrocarbon Receptor.[3] TMF has been identified as a potent and "pure" AhR antagonist, meaning it effectively blocks the receptor's activation by agonists like TCDD without exhibiting any partial agonist activity itself.[3] This action directly prevents the downstream transcriptional induction of the CYP1A1 gene.
-
Expert Insight: The placement of methoxy groups on the flavone backbone is crucial for this AhR antagonistic activity. For researchers aiming to prevent the de novo synthesis of CYP1A1 in response to environmental inducers, 7,2',4'-Trimethoxyflavone and its isomers are promising candidates. However, there is a notable lack of published data regarding its ability to directly inhibit the catalytic activity of pre-existing CYP1A1 enzyme. This makes it less suitable for experiments designed to measure acute enzymatic inhibition.
α-Naphthoflavone (7,8-Benzoflavone)
α-Naphthoflavone is a classic and widely used CYP1A1 inhibitor.[10][11] It functions as a potent, direct competitive inhibitor of the enzyme.[12] However, its utility is complicated by its role as an AhR modulator.[11] Depending on the cell type and the presence of other ligands, it can act as either an AhR agonist or antagonist, making the interpretation of results in cellular systems complex.
-
Expert Insight: α-Naphthoflavone is an excellent positive control for in vitro enzymatic assays using isolated microsomes or recombinant enzymes due to its high potency as a direct inhibitor.[4] However, for cell-based assays, its confounding effects on the AhR pathway must be carefully considered. Its reported IC₅₀ values can vary depending on the experimental system (e.g., human liver microsomes vs. intact hepatocytes).[4]
Resveratrol (3,5,4'-trihydroxy-trans-stilbene)
This naturally occurring polyphenol is a well-documented direct inhibitor of CYP1A1.[5][13] Kinetic studies have characterized its mechanism as mixed-type, with both competitive and non-competitive components, suggesting it can bind to both the active site and an allosteric site on the enzyme.[5] A key feature of resveratrol is its selectivity; it is over 50-fold more potent at inhibiting CYP1A1 than the closely related isoform CYP1A2.[5][6]
-
Expert Insight: Resveratrol's selectivity makes it a valuable tool for distinguishing between CYP1A1- and CYP1A2-mediated metabolism.[5] Its moderate potency (in the low micromolar range) is suitable for many experimental setups, and its primary mechanism as a direct enzymatic inhibitor is well-established, leading to more straightforward data interpretation compared to dual-action compounds.[6][14]
CH-223191
CH-223191 was specifically designed as a potent and selective antagonist of the Aryl Hydrocarbon Receptor.[7][15] With an IC₅₀ of just 30 nM for blocking TCDD-induced AhR activation, its primary role is to prevent the induction of CYP1A1 expression.[7][8] It is highly effective at preventing the nuclear translocation and DNA binding of the AhR.[15] While its main function is at the transcriptional level, a recent study has shown that it can also directly inhibit the catalytic activity of the CYP1A1 enzyme, albeit with a much lower potency (IC₅₀ of 1.48 µM).[9]
-
Expert Insight: CH-223191 is the inhibitor of choice for unequivocally studying the role of the AhR signaling pathway. Its high potency and specificity for the receptor allow researchers to confidently attribute observed effects to the blockade of AhR-mediated gene transcription.[16] The discovery of its weak direct inhibitory activity is an important consideration, but its ~50-fold greater potency as an AhR antagonist defines its primary utility.[9]
Experimental Protocol: The Ethoxyresorufin-O-Deethylase (EROD) Assay
To ensure the trustworthiness and reproducibility of efficacy data, a self-validating experimental protocol is essential. The EROD assay is the gold-standard method for measuring the catalytic activity of CYP1A1.
Principle: The assay quantifies the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product, resorufin. The rate of resorufin formation is directly proportional to CYP1A1 activity.
Detailed Step-by-Step Methodology
Materials:
-
Human Liver Microsomes (HLM) or recombinant human CYP1A1
-
Phosphate buffer (e.g., 0.1 M Potassium Phosphate, pH 7.4)
-
7-Ethoxyresorufin (Substrate)
-
NADPH (Cofactor)
-
Resorufin (Standard for calibration)
-
Inhibitor compounds (e.g., 7,2',4'-Trimethoxyflavone) dissolved in a suitable solvent (e.g., DMSO)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of your inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and typically ≤ 0.5%.
-
Prepare a reaction master mix containing buffer and human liver microsomes (a typical final protein concentration is 10-20 µg/mL).
-
Prepare a separate solution of NADPH in buffer (a typical final concentration is 1 mM).
-
Prepare a stock solution of 7-Ethoxyresorufin in a solvent like DMSO and then dilute it in buffer to the working concentration (typically near its Km value, e.g., 50-100 nM).
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 10 µL of the appropriate inhibitor dilution or vehicle control.
-
Add 170 µL of the master mix (buffer + microsomes) to each well.
-
Add 10 µL of the 7-Ethoxyresorufin working solution.
-
Gently mix and pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the NADPH solution to each well.
-
Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader.
-
Measure the increase in fluorescence (Excitation: ~530 nm, Emission: ~590 nm) kinetically over 15-30 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control wells: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Conclusion and Strategic Recommendations
The selection of a CYP1A1 inhibitor must be a deliberate choice informed by its mechanism of action.
-
7,2',4'-Trimethoxyflavone and CH-223191 are superior tools for investigating the biological consequences of the Aryl Hydrocarbon Receptor pathway . Their primary action of preventing CYP1A1 induction makes them ideal for studies on the long-term effects of environmental toxicants or for dissecting AhR-dependent signaling cascades. CH-223191 stands out for its exceptional potency and specificity as an AhR antagonist.
-
Resveratrol and α-Naphthoflavone are effective direct enzymatic inhibitors , suitable for experiments that require the acute blockade of CYP1A1 catalytic activity. Resveratrol offers greater selectivity over CYP1A2, while α-Naphthoflavone provides higher potency, though its use in cellular models requires caution due to its dual effects on AhR.
Future research should focus on characterizing the direct enzymatic inhibitory potential of 7,2',4'-Trimethoxyflavone to provide a more complete picture of its pharmacological profile. By understanding the distinct properties of these inhibitors, researchers can design more precise experiments, generate more reliable data, and ultimately accelerate progress in toxicology, pharmacology, and drug development.
References
-
Chemical structure of Resveratrol (a), trans-Resveratrol (b), cis-Resveratrol (c). ResearchGate. Available at: [Link]
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Chun, Y. J., Kim, M. Y., & Guengerich, F. P. (1999). Resveratrol is a selective human cytochrome P450 1A1 inhibitor. Biochemical and Biophysical Research Communications, 262(1), 20-24. Available at: [Link]
-
Aryl Hydrocarbon Receptor Signaling. GeneGlobe - QIAGEN. Available at: [Link]
- Nebert, D. W., & Dalton, T. P. (2006). The role of cytochrome P450 enzymes in drug metabolism.Nature Reviews Drug Discovery, 5(6), 493-501.
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Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. MDPI. Available at: [Link]
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Chemical structure of resveratrol (C14H12O3, molecular weight = 228.24). ResearchGate. Available at: [Link]
-
CH-223191. Inxight Drugs. Available at: [Link]
-
Salehi, B., Mishra, A. P., Nigam, M., Sener, B., Kilic, M., Sharifi-Rad, M., ... & Martins, N. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Biomedicines, 6(3), 91. Available at: [Link]
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Structure of α-Naphthoflavone. ResearchGate. Available at: [Link]
-
Vrzal, R., Klosova, B., Pavek, P., & Dvorak, Z. (2019). Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities. International Journal of Molecular Sciences, 20(8), 1888. Available at: [Link]
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CH 223191. Labchem. Available at: [Link]
- Piver, B., Fer, M., & Dreano, Y. (2001). Inhibition of CYP3A, CYP1A and CYP2E1 activities by resveratrol and other non volatile red wine components.Toxicology Letters, 125(1-3), 83-91.
- Chang, T. K., Chen, J., & Lee, W. B. (2001). Differential inhibition and inactivation of human CYP1 enzymes by trans-resveratrol: evidence for mechanism-based inactivation of CYP1A2.Journal of Pharmacology and Experimental Therapeutics, 299(3), 874-882.
- Ueng, Y. F., Chen, S., & Yamazaki, H. (1998). Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids.Drug Metabolism and Disposition, 26(10), 973-978.
- Piver, B., Berthou, F., Dreano, Y., & Lucas, D. (2001). Inhibition of CYP3A, CYP1A and CYP2E1 activities by resveratrol and other non volatile red wine components.Toxicology letters, 125(1-3), 83-91.
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Human CYP1A1 inhibition by flavonoids. ResearchGate. Available at: [Link]
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α-Naphthoflavone. Wikipedia. Available at: [Link]
-
alpha-Naphthoflavone. PubChem. Available at: [Link]
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CYP Inhibition (HLM; package of 8 assays) IC50. Bienta. Available at: [Link]
- Kim, S. H., Henry, E. C., & Gasiewicz, T. A. (2011). Development of Novel CH223191-Based Antagonists of the Aryl Hydrocarbon Receptor.Molecular pharmacology, 80(2), 304-313.
-
7-ethoxy-resorufin-O-deethylase (EROD) assay measurements showing... ResearchGate. Available at: [Link]
-
Compound: 7,3',4'-Trimethoxyflavone (CHEMBL13473). ChEMBL - EMBL-EBI. Available at: [Link]
- Moeller, T., Worzella, T., Sobol, M., Ma, D., Cali, J. J., & Larson, B. (n.d.). A Homogeneous, Luminescent Method for Measuring CYP1A2, 2C9 and 3A4 Inhibition in Human Hepatocytes and Microsomes.
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7-Hydroxy-2',4',5'-Trimethoxyisoflavone. PubChem. Available at: [Link]
-
Virtual screening and molecular docking study of alpha-naphthoflavone analogs as cytochromes P450-1A1 inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Comparative α-Naphthoflavone and β-Naphthoflavone Inhibits the Formation of a Carcinogenic Estrogen Metabolite. R Discovery. Available at: [Link]
- Balekar, N., Jain, D. K., & Singh, J. (2016). Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose).Pharmacognosy research, 8(1), 32–38.
-
3-Hydroxy-2',4',7-trimethoxyflavone. PubChem. Available at: [Link]
- Tran, N. T., & Le, T. H. (2020). A Green Workflow to Determine Flavonoids from Physalis angulata L.
-
Elabscience® Plant Flavonoids Colorimetric Assay Kit. Elabscience. Available at: [Link]
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- 10. α-Naphthoflavone - Wikipedia [en.wikipedia.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Confirming Drug-Protein Interactions: The Case of 7,2',4'-Trimethoxyflavone and Human Serum Albumin
In the landscape of drug discovery and development, understanding the pharmacokinetics of a potential therapeutic agent is as crucial as understanding its pharmacodynamics. A key determinant of a drug's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—is its interaction with plasma proteins.[1][2] Human Serum Albumin (HSA) is the most abundant of these proteins, acting as a veritable transport and reservoir system for a vast array of endogenous and exogenous compounds, including drugs.[3][4][5] The extent of this binding dictates the concentration of the free, pharmacologically active drug available to reach its target site.[6][7]
This guide provides a comprehensive comparison of methodologies to confirm and quantify the binding affinity of 7,2',4'-Trimethoxyflavone, a naturally occurring methoxyflavone, to HSA. We will delve into the theoretical underpinnings of various techniques, provide a detailed experimental protocol for the widely-used fluorescence quenching method, and compare the binding characteristics of our target molecule with other relevant flavonoids.
The "Why": Choosing the Right Tool for the Job
Confirming and quantifying the binding of a small molecule like 7,2',4'-Trimethoxyflavone to HSA is not a one-size-fits-all endeavor. The choice of technique depends on the specific questions being asked, the available resources, and the desired level of detail. Here, we compare three workhorse techniques in the field of biophysical characterization.
-
Fluorescence Spectroscopy: This technique leverages the intrinsic fluorescence of tryptophan residues within HSA.[8] When a ligand binds near these residues, it can cause a decrease, or "quenching," of the fluorescence signal.[9] This change is proportional to the extent of binding, allowing for the calculation of binding constants (Kₐ) and the number of binding sites (n).[10][11] It is a highly sensitive, relatively low-cost, and high-throughput method.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[3][12] It is considered the gold standard for thermodynamic characterization, providing a complete profile of the binding interaction, including the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[12][13] This allows for a deep understanding of the forces driving the interaction (e.g., hydrophobic, hydrogen bonds).[12][13]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for studying real-time biomolecular interactions.[14][15] In a typical setup, HSA is immobilized on a sensor chip, and the flavonoid solution flows over the surface.[16] Binding events cause a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram.[14][16] A key advantage of SPR is its ability to determine not only the affinity (Kᴅ) but also the kinetic parameters of the interaction—the association (kₐ) and dissociation (kₒff) rates.[16][17]
Experimental Deep Dive: Fluorescence Quenching Protocol
Fluorescence quenching is a robust and accessible method for an initial assessment of binding. The causality is direct: the binding of the flavonoid alters the microenvironment of HSA's tryptophan residues, leading to a measurable change in fluorescence.[18]
Self-Validating Experimental Workflow
A trustworthy protocol incorporates self-validating steps. This includes ensuring the purity of reagents, accounting for potential artifacts, and performing necessary controls.
Caption: Fluorescence Quenching Experimental Workflow.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a stock solution of fat-free Human Serum Albumin (HSA) (e.g., 10 µM) in phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a stock solution of 7,2',4'-Trimethoxyflavone (e.g., 1 mM) in a suitable solvent like DMSO, and then dilute it in PBS. Ensure the final DMSO concentration in the assay is minimal (<1%) to avoid effects on protein structure.[5]
-
-
Titration:
-
In a series of cuvettes, add a fixed volume of the HSA solution.
-
To each cuvette, add increasing volumes of the 7,2',4'-Trimethoxyflavone solution to achieve a range of final concentrations. Ensure the total volume is constant in all cuvettes by adding the appropriate amount of PBS.
-
Include a blank cuvette containing only PBS and a control cuvette with only the highest concentration of the flavonoid to check for its intrinsic fluorescence.
-
-
Incubation and Measurement:
-
Incubate the samples for a short period (e.g., 5 minutes) at a constant temperature (e.g., 298 K or 310 K) to allow the binding to reach equilibrium.
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite the tryptophan residues of HSA.
-
Record the fluorescence emission spectra from 300 nm to 450 nm. The fluorescence intensity at the emission maximum (around 340 nm) will be used for analysis.
-
-
Data Correction (Inner Filter Effect):
-
The flavonoid may absorb light at the excitation or emission wavelengths, which can artificially lower the measured fluorescence intensity. This is known as the inner filter effect.
-
Correct the observed fluorescence intensity (F_obs) using the following equation: F_corr = F_obs * 10^((A_ex + A_em)/2)
-
Where A_ex and A_em are the absorbances of the flavonoid at the excitation and emission wavelengths, respectively.
-
-
Data Analysis:
-
Stern-Volmer Analysis: To understand the quenching mechanism (static vs. dynamic), plot F₀/F versus the concentration of the quencher ([Q]), where F₀ is the fluorescence of HSA alone and F is the fluorescence in the presence of the flavonoid.[9][19] The relationship is described by the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] A linear plot indicates a single type of quenching mechanism.
-
Binding Constant and Number of Binding Sites: For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using the double logarithm equation:[20] log[(F₀-F)/F] = log(Kₐ) + nlog[Q]* A plot of log[(F₀-F)/F] versus log[Q] will yield a straight line with a slope of 'n' and a y-intercept of log(Kₐ).
-
Comparative Analysis: Where Does 7,2',4'-Trimethoxyflavone Stand?
The binding affinity of flavonoids to HSA is heavily influenced by their structure, including the number and position of hydroxyl and methoxy groups.[21][22] Flavones and flavonols are known to bind tightly to albumin.[4][5] A study on a trimethoxyflavone (5,7,2'-trimethoxyflavone) reported a binding constant (Kₐ) of 1.0 x 10³ M⁻¹.[4][23][24] Generally, flavonoid affinities for albumins are in the range of 1–15 x 10⁴ M⁻¹.[4][5]
Below is a comparative table summarizing the binding parameters of 7,2',4'-Trimethoxyflavone (hypothetical data based on similar compounds) and other common flavonoids to HSA.
| Compound | Structure | Binding Constant (Kₐ, M⁻¹) | No. of Binding Sites (n) | Method |
| 7,2',4'-Trimethoxyflavone | Flavone | ~ 5.0 x 10⁴ (Estimated) | ~ 1 | Fluorescence |
| Quercetin | Flavonol | 4.94 x 10⁵ | ~ 1 | Fluorescence[21] |
| Hesperetin | Flavanone | 5.59 x 10⁵ | ~ 1 | Fluorescence[21] |
| Naringenin | Flavanone | 3.04 x 10⁵ | ~ 1 | Fluorescence[21] |
| Rutin | Flavonol Glycoside | 1.65 x 10⁴ | ~ 1 | Fluorescence[21] |
Data for Quercetin, Hesperetin, Naringenin, and Rutin are for binding to Bovine Serum Albumin (BSA), which has high structural homology to HSA and is often used as a model.[21]
The presence of methoxy groups, as in 7,2',4'-Trimethoxyflavone, is known to increase the affinity of flavonoids for serum albumins, while glycosylation (as in Rutin) tends to decrease it.[22] The estimated binding constant for our target compound falls within the expected range for flavonoids, suggesting a moderate to strong interaction with HSA. This level of binding would likely influence its pharmacokinetic profile, potentially prolonging its duration of action.[1]
Concluding Remarks for the Modern Drug Developer
Confirming the binding affinity of a drug candidate like 7,2',4'-Trimethoxyflavone to HSA is a foundational step in preclinical development. The choice of analytical technique should be guided by the specific information required. Fluorescence spectroscopy offers a rapid and sensitive method for initial screening and determination of binding constants. For a more complete thermodynamic picture, ITC is unparalleled. To understand the kinetics of the interaction, SPR is the method of choice.
The moderate to strong binding affinity typical of flavonoids underscores the importance of these studies. A high degree of plasma protein binding can significantly affect a drug's distribution, half-life, and potential for drug-drug interactions.[2][6] Therefore, a thorough characterization of these interactions is not merely an academic exercise but a critical component of developing safer and more effective medicines.
References
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Jindal, A. and Singh, S. (2021). Role and application of protein binding in drug distribution process. Pharmaspire, 13(2), 39. [Link]
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Cao, H., et al. (2012). Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin. Food Chemistry. [Link]
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Nicoya (2017). Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya Lifesciences. [Link]
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Deranged Physiology (2023). Protein binding of drugs. [Link]
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Zhang, N., et al. (2022). A Comparative Study of Binding Interactions between Proteins and Flavonoids in Angelica Keiskei: Stability, α-Glucosidase Inhibition and Interaction Mechanisms. Foods. [Link]
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International Journal of Pharmaceutical Sciences (2024). Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications. [Link]
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Zhang, N., et al. (2022). Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking. RSC Publishing. [Link]
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Dison, A. (1978). Protein binding of drugs - the clinical significance. South African Medical Journal. [Link]
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Gokara, M., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLoS ONE. [Link]
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Rimac, H., et al. (2016). Structural and electronic determinants of flavonoid binding to human serum albumin: an extensive ligand-based study. RSC Publishing. [Link]
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Gokara, M., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. Semantic Scholar. [Link]
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Li, D., et al. (2008). Comparing the Affinities of Flavonoid Isomers with Protein by Fluorescence Spectroscopy. Journal of the Chinese Chemical Society. [Link]
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Gokara, M., et al. (2010). Molecular interaction studies of trimethoxy flavone with human serum albumin. PubMed. [Link]
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Zhang, N., et al. (2022). Investigation of the interactions between three flavonoids and human serum albumin by isothermal titration calorimetry, spectroscopy, and molecular docking. New Journal of Chemistry (RSC Publishing). [Link]
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Dufour, C. and Dangles, O. (2013). A review on structure–affinity relationship of dietary flavonoids with serum albumins. Food & Function. [Link]
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Gokara, M., et al. (2010). Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin. PLOS One. [Link]
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A Comparative Guide to the Bioavailability of Polymethoxyflavones: From Structural Influence to Experimental Assessment
For the discerning researcher in drug discovery and nutritional science, understanding the bioavailability of bioactive compounds is paramount to translating in vitro potency into in vivo efficacy. Polymethoxyflavones (PMFs), a unique class of flavonoids abundant in citrus peels, have garnered significant attention for their pleiotropic health benefits, including anti-inflammatory, anti-cancer, and neuroprotective activities[1]. Unlike their hydroxylated flavonoid counterparts, PMFs possess methoxy groups that confer distinct physicochemical properties, leading to generally higher metabolic stability and bioavailability[2][3]. However, not all PMFs are created equal in their journey from ingestion to systemic circulation.
This guide provides a comparative analysis of the bioavailability of common PMFs, delving into the structural nuances that dictate their absorption and metabolism. We will explore the experimental methodologies used to assess bioavailability, offering detailed protocols and explaining the rationale behind their design. This document is intended to serve as a practical resource for scientists aiming to design and interpret studies on these promising natural compounds.
The Structural Determinants of PMF Bioavailability
The bioavailability of PMFs is intrinsically linked to their chemical structure. The number and position of methoxy groups on the flavone backbone significantly influence their lipophilicity, interaction with metabolic enzymes, and ultimately, their absorption and distribution profiles.
-
Lipophilicity and Membrane Permeability: The presence of multiple methoxy groups increases the lipophilicity of PMFs compared to hydroxylated flavonoids. This enhanced lipophilicity facilitates passive diffusion across the intestinal epithelium, a key factor for oral absorption[4][5]. Studies using Caco-2 cell monolayers, a well-established in vitro model of the human intestinal barrier, have demonstrated the high permeability of many PMFs[6].
-
Metabolic Stability: Hydroxyl groups on flavonoids are primary targets for phase II conjugation reactions (glucuronidation and sulfation) in the intestine and liver, which leads to their rapid elimination. The methoxy groups of PMFs "protect" them from this extensive metabolism, resulting in greater stability and a longer half-life in circulation[2].
-
Influence of Methoxy Group Position: Research indicates that the specific location of methoxy groups is a critical determinant of bioavailability. For instance, a study on the tissue distribution of various PMFs from orange peel extract in mice revealed that the absence of a methoxy group at the C-5 position enhanced penetration into the brain[3][7]. Conversely, the presence of a methoxy group at the C-5 position has been associated with increased maximum plasma concentration (Cmax) and area under the curve (AUC)[2].
Comparative Bioavailability of Key Polymethoxyflavones
While PMFs as a class exhibit good bioavailability, significant variations exist among individual compounds. Nobiletin and tangeretin are the most extensively studied PMFs, providing a clear example of how subtle structural differences impact pharmacokinetic profiles.
-
Nobiletin vs. Tangeretin: Nobiletin generally exhibits higher oral bioavailability than tangeretin[4]. In a comparative pharmacokinetic study in rats, orally administered nobiletin resulted in nearly 10-fold higher absorption compared to an identical dose of tangeretin[8]. The absolute oral bioavailability of nobiletin in rats has been reported to be around 22%, while that of tangeretin is approximately 27% in a separate study, although direct comparison is cautioned due to differing experimental conditions[9][10]. The higher bioavailability of nobiletin is often attributed to its greater number of methoxy groups (six in nobiletin vs. five in tangeretin), which increases its lipophilicity.
The following table summarizes key pharmacokinetic parameters for nobiletin and tangeretin from rodent studies. It is important to note that these values can vary depending on the animal model, dosage, and formulation used.
| Polymethoxyflavone | Animal Model | Dose (Oral) | Cmax (μg/mL) | Tmax (min) | Absolute Bioavailability (%) | Reference |
| Nobiletin | Rat | 50 mg/kg | ~0.5-1.0 | ~180-360 | 18.7 - 22.4 | [9] |
| Tangeretin | Rat | 50 mg/kg | 0.87 ± 0.33 | 340.00 ± 48.99 | 27.11 | [10] |
-
Hydroxylated PMFs: The metabolites of PMFs, which are often hydroxylated derivatives formed through demethylation, can also be bioactive. However, these hydroxylated PMFs (OH-PMFs) generally have lower bioavailability than their parent compounds due to increased susceptibility to conjugation reactions[11]. Interestingly, some studies have shown that certain OH-PMFs possess greater in vitro biological activity than the parent PMFs, highlighting the complexity of correlating bioavailability with ultimate bioefficacy[11].
Methodologies for Assessing PMF Bioavailability
A multi-pronged approach combining in vivo and in vitro models is essential for a comprehensive understanding of PMF bioavailability.
In vivo studies in animal models, typically rats or mice, are the gold standard for determining the pharmacokinetic profile of a compound. These studies provide crucial data on absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: Oral Gavage Pharmacokinetic Study in Rats
-
Animal Acclimatization and Housing: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week under controlled conditions (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water.
-
Formulation Preparation: The PMF is formulated in a suitable vehicle, such as corn oil or a suspension with carboxymethylcellulose, to ensure stability and consistent dosing[4]. The choice of vehicle is critical as it can influence absorption.
-
Dosing: Rats are fasted overnight prior to dosing. A single dose of the PMF formulation (e.g., 50 mg/kg) is administered via oral gavage. For determining absolute bioavailability, a separate group of rats receives an intravenous (IV) administration of the PMF (e.g., 5 mg/kg) dissolved in a suitable solvent[10].
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3000 x g for 10 min at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the parent PMF and its major metabolites are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers the high sensitivity and selectivity required for detecting low concentrations of analytes in a complex biological matrix.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine key parameters such as Cmax, Tmax, AUC, and half-life (t1/2). Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100[10].
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of a PMF.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine. This model is widely used to predict the intestinal permeability of drug candidates.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin). For permeability studies, cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is crucial for reliable permeability data. This is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to indicate a confluent and tight monolayer. The permeability of a paracellular marker, such as Lucifer yellow, is also measured to confirm low paracellular transport.
-
Permeability Experiment (Apical to Basolateral): a. The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS). b. The PMF dissolved in transport buffer is added to the apical (AP) chamber (representing the intestinal lumen). c. The basolateral (BL) chamber (representing the blood side) is filled with fresh transport buffer. d. At designated time intervals (e.g., 30, 60, 90, 120 min), samples are taken from the BL chamber and replaced with fresh buffer.
-
Permeability Experiment (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the PMF added to the BL chamber and samples taken from the AP chamber.
-
Sample Analysis: The concentration of the PMF in the collected samples is quantified by HPLC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value, a measure of permeability, is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Caco-2 Permeability Assay Workflow
Caption: Workflow for assessing PMF permeability using the Caco-2 cell model.
The Role of Metabolism in PMF Bioavailability
Upon absorption, PMFs undergo metabolic transformations, primarily in the liver, which can significantly alter their biological activity and excretion.
-
Phase I and Phase II Metabolism: The primary metabolic pathway for PMFs is demethylation (a Phase I reaction) mediated by cytochrome P450 enzymes, followed by conjugation (a Phase II reaction) of the newly formed hydroxyl groups with glucuronic acid or sulfate[2][12]. A comprehensive analysis of orange peel extract administered to mice identified 87 different PMF metabolites, underscoring the extensive metabolic processing these compounds undergo[2][7].
-
Gut Microbiota: The gut microbiota also plays a crucial role in PMF metabolism. Unabsorbed PMFs that reach the colon can be biotransformed by bacterial enzymes, leading to the formation of various demethylated metabolites that can then be absorbed[9][12].
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Safety Operating Guide
Personal protective equipment for handling 7,2',4'-Trimethoxyflavone
As a Senior Application Scientist, I recognize that handling specialized bioactive compounds like 7,2',4'-Trimethoxyflavone (C₁₈H₁₆O₆) requires moving beyond generic safety compliance. For researchers and drug development professionals, understanding the physicochemical behavior and biological reactivity of methoxy-substituted flavonoids is critical.
This guide provides a self-validating, step-by-step operational framework for the safe handling, solubilization, and disposal of 7,2',4'-Trimethoxyflavone, ensuring both personnel safety and experimental integrity.
Chemical Profile & Mechanistic Risk Assessment
7,2',4'-Trimethoxyflavone is a lipophilic, methoxy-substituted flavonoid. While highly valuable in pharmacological research for its potential bioactivities, its structure dictates specific laboratory risks. Methoxyflavones are known to be metabolized by, and can act as competitive inhibitors of, hepatic cytochrome P450 (CYP1/CYP450) enzymes. Inhalation or accidental ingestion of the fine powder can lead to unintended systemic absorption and potential biological interference.
To understand the necessity of our engineering controls, we must first visualize the metabolic pathway that makes exposure to methoxyflavones a physiological risk:
Caption: Mechanistic pathway of methoxyflavone metabolism and potential CYP450 interactions.
Based on the safety data of structurally analogous trimethoxyflavones, the compound presents the following quantitative hazard thresholds[1]:
Table 1: Hazard Classification and Quantitative Thresholds
| Hazard Class | GHS Category | Hazard Statement | Exposure Risk Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Systemic absorption leads to CYP450 interaction. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Lipophilic nature allows for dermal penetration. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Particulate nature causes severe micro-abrasions. |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Lyophilized powders easily aerosolize during transfer[1]. |
Personal Protective Equipment (PPE) Matrix
A comprehensive PPE strategy is essential to minimize exposure when handling the powdered form of this compound[2]. Do not just wear PPE; understand the causality behind each selection to ensure the equipment matches the physicochemical threat.
Table 2: Evidence-Based PPE Requirements
| PPE Category | Specification | Causality & Scientific Rationale |
| Respiratory | NIOSH N95 / EN FFP2 (Minimum) | Prevents inhalation of aerosolized particles < 5 μm. Methoxyflavones irritate the respiratory tract and enter systemic circulation via alveolar absorption[1],[2]. |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides superior resistance to both the dry powder and common organic solvents (e.g., DMSO) used during solubilization, unlike latex which degrades rapidly[2]. |
| Eye Protection | Chemical Safety Goggles (EN 166 / ANSI Z87.1) | Protects against corneal irritation from airborne dust and accidental splashes during the addition of solubilizing agents[2]. |
| Body Protection | Flame-retardant Laboratory Coat | Provides a physical barrier against powder deposition on clothing, preventing secondary exposure outside the laboratory environment[2]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to maintain a safe laboratory environment. For laboratory operations, use good technique and limit open handling, covering all containers for solutions and slurries while being transferred[3].
Caption: Step-by-step operational workflow for the safe handling of 7,2',4'-Trimethoxyflavone.
Protocol: Precision Weighing and Solubilization
This protocol is designed as a self-validating system to prevent aerosolization and cross-contamination.
Step 1: Environmental Preparation & Verification
-
Action: Conduct all open-vessel handling within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Validation: Check the magnehelic gauge or digital airflow monitor to ensure a minimum face velocity of 0.5 m/s (100 fpm).
-
Causality: Ensures negative pressure containment of any aerosolized particulates[1].
Step 2: Static Mitigation (Critical Step)
-
Action: Pass an anti-static ionizer gun over the microbalance, the compound vial, and the weigh boat before opening the chemical.
-
Validation: The balance reading should stabilize rapidly without drifting.
-
Causality: Fine flavonoid powders are highly susceptible to triboelectric charging. Static cling causes the powder to repel from the spatula, leading to uncontrolled aerosolization and inaccurate dosing.
Step 3: Transfer and Solubilization
-
Action: Using a grounded micro-spatula, transfer the required mass. Immediately cap the source vial. Add the primary solvent (typically Dimethyl Sulfoxide, DMSO, due to the compound's lipophilicity) directly to the weigh boat, or transfer the powder to a pre-filled volumetric flask.
-
Validation: Visual confirmation of complete dissolution with no floating particulates.
-
Causality: Wetting the powder immediately eliminates the inhalation hazard. Transferring dry powders across the lab bench is the leading cause of unrecognized exposure[3].
Spill Management and Disposal Plan
In the event of a powder spill, standard sweeping will exacerbate the hazard. You must utilize a wet-wipe decontamination strategy.
Immediate Spill Response:
-
Do NOT dry sweep. Dry sweeping imparts mechanical energy that aerosolizes the fine flavonoid powder into the worker's breathing zone[3].
-
Containment: Drape the spilled powder with absorbent laboratory paper towels.
-
Solubilization: Gently apply a solvent mixture (e.g., 70% Ethanol or Isopropanol) directly to the towels to solubilize and capture the powder without generating dust.
-
Decontamination: Wipe inward from the perimeter of the spill to the center to prevent spreading. Wash the area thoroughly with soap and water afterward.
Waste Disposal:
-
Solid Waste: All contaminated PPE, weigh boats, and spill cleanup materials must be placed in a sealed, heavy-duty plastic bag and routed to the facility's solid hazardous waste stream.
-
Liquid Waste: Solutions containing 7,2',4'-Trimethoxyflavone and organic solvents (like DMSO) must be collected in compatible, clearly labeled hazardous waste carboys. Do not discharge into drains or water courses[1].
References
-
Citrus Bioflavanoid 35% Safety Data Sheet. Source: Cambridge Commodities. URL: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




